molecular formula C12H24N2O2 B1592896 (R)-1-Boc-3-propylpiperazine CAS No. 928025-57-4

(R)-1-Boc-3-propylpiperazine

货号: B1592896
CAS 编号: 928025-57-4
分子量: 228.33 g/mol
InChI 键: UTQYTJHYWCCQIJ-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-1-Boc-3-propylpiperazine is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl (3R)-3-propylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQYTJHYWCCQIJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647558
Record name tert-Butyl (3R)-3-propylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928025-57-4
Record name tert-Butyl (3R)-3-propylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (R)-1-Boc-3-propylpiperazine

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, safety information, and its role in the development of novel therapeutics.

Core Compound Information

This compound is a chiral piperazine (B1678402) derivative protected with a tert-butyloxycarbonyl (Boc) group. This protecting group enhances its stability and makes it a versatile building block in organic synthesis, particularly for creating more complex, biologically active molecules.[1][2] Its primary application is as a drug intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

IdentifierValueReference
CAS Number 928025-57-4[4][5]
Molecular Formula C12H24N2O2[4][5]
IUPAC Name tert-butyl (3R)-3-propylpiperazine-1-carboxylate[6]
Synonyms (R)-1-Boc-3-propyl-piperazine, (3R)-3-Propyl-1-piperazinecarboxylic acid tert-butyl ester[4]
CBNumber CB51473730[4]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

PropertyValueReference
Molecular Weight 228.33 g/mol [4][7]
Appearance Yellow to brown liquid; Solid[4][8]
Density 0.972 g/cm³[4]
Storage Temperature 2-8°C, protect from light[3][4]
Purity Typically available in ≥95% or ≥97% purity[4][5][6]
Solubility Soluble in organic solvents such as dichloromethane.[9]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.
Skin IrritationGHS07WarningH315: Causes skin irritation.
Eye IrritationGHS07WarningH319: Causes serious eye irritation.
Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive set of precautionary measures should be followed to ensure safety.

CodePrecautionary Statement
P280 Wear protective gloves/protective clothing/eye protection/face protection.[4]
P301 + P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[4]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
P271 Use only outdoors or in a well-ventilated area.[10]
P403 + P233 Store in a well-ventilated place. Keep container tightly closed.[10]

Role in Drug Development

Pharmaceutical intermediates are the crucial link between basic chemical research and industrial drug production.[] They are integral to all stages of drug development, influencing the speed, cost, and success of bringing a new drug to market.[] Intermediates like this compound serve as foundational building blocks for creating lead compounds and optimizing them to enhance efficacy and reduce toxicity.[] The piperazine ring, in particular, is a common scaffold in many approved drugs.

The diagram below illustrates the role of chemical intermediates in the pharmaceutical development pipeline.

DrugDevelopmentPipeline Role of Intermediates in Drug Development cluster_0 Discovery & Preclinical cluster_1 Manufacturing Discovery Target Identification & Validation LeadGen Lead Generation Discovery->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical ScaleUp Process Scale-Up Preclinical->ScaleUp Candidate Selection API_Prod API Production ScaleUp->API_Prod Intermediates This compound & Other Intermediates Intermediates->LeadGen Building Block Intermediates->LeadOpt Structural Modification Intermediates->ScaleUp Starting Material SynthesisWorkflow General Synthesis Workflow for Boc-Protection Start (R)-3-propylpiperazine + Boc₂O in DCM Reaction Stir at 0°C to RT (4-6 hours) Start->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify End Pure this compound Purify->End

References

Physical and chemical properties of (R)-1-Boc-3-propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-1-Boc-3-propylpiperazine

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, general experimental protocols, and safety information to facilitate its use in a laboratory setting.

This compound, with the CAS Number 928025-57-4, is a chiral building block used in organic synthesis.[2][3] Its chemical structure consists of a piperazine (B1678402) ring substituted with a propyl group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group at the 1-position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 928025-57-4[2][3]
Molecular Formula C12H24N2O2[2][3]
Molecular Weight 228.33 g/mol [2][3]
Appearance Yellow to brown liquid[1][2]
Density 0.972 g/cm³[2]
Purity Available in various purities, including 95+%, 98%, and 99.71%[1][2][4]
Storage Temperature 2-8°C, protect from light[1][2]

Chemical Identifiers

The structural information of this compound can be represented in various standard formats.

G cluster_identifiers Chemical Identifiers for this compound Compound This compound Synonyms Synonyms: - tert-butyl (R)-3-propylpiperazine-1-carboxylate - (3R)-3-Propyl-1-piperazinecarboxylic acid tert-butyl ester Compound->Synonyms also known as InChIKey InChIKey: UTQYTJHYWCCQIJ-SNVBAGLBSA-N Compound->InChIKey has identifier SMILES SMILES: O=C(OC(C)(C)C)N1C[C@@H](CCC)NCC1 Compound->SMILES is represented by InChI InChI: 1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 SMILES->InChI converts to G cluster_workflow General Synthetic Workflow Using this compound Start This compound (Starting Material) Step1 Step 1: Coupling Reaction (e.g., Alkylation, Acylation at N4) Start->Step1 Intermediate Boc-protected Intermediate Step1->Intermediate Step2 Step 2: Deprotection (Removal of Boc group, e.g., with TFA) Intermediate->Step2 FinalProduct Final Active Pharmaceutical Ingredient (API) Step2->FinalProduct

References

An In-depth Technical Guide to (R)-1-Boc-3-propylpiperazine: Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-propylpiperazine, a chiral N-Boc protected piperazine (B1678402) derivative, represents a valuable building block in medicinal chemistry and drug discovery. Its stereochemically defined structure, featuring a propyl group at the C3 position, offers a unique scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of this compound. While specific experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide outlines established methodologies for its synthesis and stereochemical characterization based on analogous compounds. These protocols are intended to provide a foundational framework for researchers working with this and related chiral piperazines.

Chemical Structure and Properties

This compound, systematically named tert-butyl (3R)-3-propylpiperazine-1-carboxylate, is a substituted piperazine with a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol .[1][2][3][4][5] The structure features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a propyl group at the chiral center on the third carbon atom. The "(R)" designation specifies the absolute stereochemistry at this chiral center.

G

Physicochemical Data
PropertyValueReference(s)
CAS Number 928025-57-4[1][2][3][4]
Molecular Formula C12H24N2O2[1][2]
Molecular Weight 228.33 g/mol [1]
Appearance Powder or liquid[3]
IUPAC Name tert-butyl (3R)-3-propylpiperazine-1-carboxylate[1][5]
SMILES CCC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C[2]
Storage Store in a tightly closed container, in a cool and dry place.[3]

Stereochemistry

The stereochemistry of this compound is defined by the single chiral center at the C3 position of the piperazine ring. The "(R)" configuration, according to the Cahn-Ingold-Prelog priority rules, dictates the spatial arrangement of the substituents around this carbon atom. The precise control of this stereocenter is crucial in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.

The confirmation of the stereochemical integrity of this compound is paramount and can be achieved through a combination of synthetic strategy and analytical techniques.

Experimental Protocols

Proposed Synthesis Workflow

The proposed synthesis involves a multi-step sequence starting from a readily available chiral precursor, such as (R)-propylene oxide or a protected (R)-alaninol derivative.

G start Chiral Precursor ((R)-Propylene oxide or similar) step1 Ring-opening with a protected ethylenediamine (B42938) equivalent start->step1 step2 Cyclization to form the piperazine ring step1->step2 step3 N-Boc Protection step2->step3 step4 Purification (e.g., Column Chromatography) step3->step4 end This compound step4->end

General Experimental Protocol for Synthesis

Materials:

  • (R)-propylene oxide

  • N-Benzylethanolamine

  • Di-tert-butyl dicarbonate (B1257347) (Boc2O)

  • Solvents (e.g., Methanol, Dichloromethane, Ethyl acetate (B1210297), Hexanes)

  • Reagents for debenzylation (e.g., Palladium on carbon, Hydrogen gas)

  • Bases (e.g., Triethylamine (B128534), Sodium bicarbonate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Synthesis of (R)-1-benzyl-3-propylpiperazine: (This is an adaptation of known procedures for similar compounds). A solution of (R)-propylene oxide in a suitable solvent (e.g., methanol) is treated with N-benzylethanolamine. The reaction mixture is stirred at room temperature or with gentle heating to facilitate the ring-opening reaction. After completion, the solvent is removed under reduced pressure. The resulting amino alcohol is then subjected to a cyclization reaction, which can be promoted by treatment with a dehydrating agent or by conversion of the hydroxyl group to a leaving group followed by intramolecular substitution.

  • Debenzylation: The resulting (R)-1-benzyl-3-propylpiperazine is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) and subjected to catalytic hydrogenation using palladium on carbon as a catalyst under a hydrogen atmosphere. This step removes the benzyl (B1604629) protecting group from the N1 position.

  • N-Boc Protection: The crude (R)-3-propylpiperazine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to introduce the Boc protecting group regioselectively at the less sterically hindered nitrogen.

  • Purification: The final product, this compound, is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Stereochemical Confirmation Workflow

G cluster_characterization Structural and Purity Analysis cluster_stereo Stereochemical Analysis start Purified this compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) start->nmr ms Mass Spectrometry (e.g., ESI-MS) start->ms hplc RP-HPLC for Purity start->hplc chiral_hplc Chiral HPLC start->chiral_hplc polarimetry Polarimetry start->polarimetry noesy NOESY (NMR) nmr->noesy final Confirmed Structure and Stereochemical Integrity ms->final hplc->final chiral_hplc->final polarimetry->final

Protocol for Stereochemical Analysis by Chiral HPLC

The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).[9]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio needs to be optimized for baseline separation of the enantiomers.

  • A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.

Procedure:

  • Method Development: A scouting gradient is often employed initially to determine the optimal mobile phase composition and chiral stationary phase for separating the racemic mixture of 1-Boc-3-propylpiperazine.

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in the mobile phase. A solution of the corresponding racemic compound should also be prepared as a reference.

  • Analysis: The racemic standard and the synthesized sample are injected onto the chiral HPLC system. The retention times of the two enantiomers in the racemate are determined. The chromatogram of the synthesized sample should ideally show a single peak corresponding to the (R)-enantiomer.

  • Quantification: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the sample chromatogram.

Protocol for NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and can provide insights into its stereochemistry.[10][11]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the piperazine ring and the propyl group can confirm the gross structure.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): These experiments establish the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), aiding in the complete assignment of the NMR signals.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. For cyclic systems like piperazines, specific NOE correlations can help to determine the relative stereochemistry and the preferred conformation of the ring.

Biological Activity and Applications

As of the current literature survey, there is no specific publicly available data on the biological activity or signaling pathway interactions of this compound. However, the piperazine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[12] The chiral nature and the presence of a propyl group in this compound make it a valuable intermediate for the synthesis of novel drug candidates. The related compound, (R)-1-Boc-3-methylpiperazine, is known to be an intermediate in the synthesis of compounds with anticancer effects.

Conclusion

This compound is a chiral building block with significant potential in the development of new therapeutics. This guide has provided a comprehensive overview of its structure, stereochemistry, and key properties. While specific experimental data for this compound is limited, the outlined protocols, based on established methods for analogous molecules, offer a robust framework for its synthesis, purification, and stereochemical verification. Researchers and drug development professionals can utilize this information as a foundation for their work with this and other chiral 3-substituted piperazines, enabling the exploration of new chemical space in the quest for novel and effective medicines.

References

Synthesis of Chiral 3-Substituted Piperazine Building Blocks: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a privileged structural motif in medicinal chemistry, frequently found in a wide array of pharmaceuticals. The introduction of chirality at the C3 position of the piperazine ring significantly expands the accessible chemical space, offering opportunities for enhanced potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of modern synthetic strategies for accessing chiral 3-substituted piperazine building blocks, with a focus on detailed experimental protocols and comparative data.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods offer an efficient and atom-economical approach to chiral 3-substituted piperazines, often proceeding via the synthesis of a chiral piperazin-2-one (B30754) intermediate followed by reduction.

Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

A powerful strategy for the enantioselective synthesis of α-substituted piperazin-2-ones is the palladium-catalyzed decarboxylative allylic alkylation. This method, developed by Stoltz and coworkers, allows for the formation of α-secondary and α-tertiary stereocenters with high enantioselectivity.[1][2]

Reaction Scheme:

Palladium-Catalyzed_Asymmetric_Allylic_Alkylation cluster_0 Asymmetric Allylic Alkylation Start N-Protected Piperazin-2-one Enolate Catalyst [Pd2(pmdba)3] / (S)-(CF3)3-tBuPHOX Start->Catalyst 1. Base Allyl_Source Allylic Electrophile Allyl_Source->Catalyst Product α-Allylated Piperazin-2-one Catalyst->Product Toluene, 40 °C Piperazine Chiral 3-Substituted Piperazine Product->Piperazine Reduction (e.g., LiAlH4)

Caption: Palladium-Catalyzed Asymmetric Allylic Alkylation Workflow.

Experimental Protocol: General Procedure for the Asymmetric Allylic Alkylation of Piperazin-2-ones [3][4]

To a flame-dried vial equipped with a magnetic stir bar is added [Pd₂(pmdba)₃] (5 mol%) and (S)-(CF₃)₃-tBuPHOX (12.5 mol%). The vial is sealed and purged with argon. Toluene (to achieve a 0.014 M concentration of the substrate) is added, and the mixture is stirred at 40 °C for 30 minutes. The N-protected piperazin-2-one substrate (1.0 equiv) is then added, and the resulting mixture is stirred at 40 °C for 12-48 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-allylated piperazin-2-one.

Data Presentation:

Substrate (N-Protecting Groups)Allyl ElectrophileYield (%)ee (%)Reference
N¹-Boc, N⁴-CbzAllyl acetate (B1210297)8592[2]
N¹-PMB, N⁴-benzoylCinnamyl acetate7895[3]
N¹-Boc, N⁴-BocPrenyl acetate9190[4]
Asymmetric Hydrogenation of Pyrazin-2-ols

Asymmetric hydrogenation of prochiral pyrazin-2-ols provides a direct route to chiral piperazin-2-ones. This method has been shown to proceed with excellent diastereoselectivities and enantioselectivities using a palladium catalyst.[5]

Reaction Scheme:

Asymmetric_Hydrogenation cluster_1 Asymmetric Hydrogenation Start Substituted Pyrazin-2-ol Catalyst Pd(OAc)2 / Chiral Ligand Start->Catalyst H2 (gas) Product Chiral Piperazin-2-one Catalyst->Product Solvent, Pressure, Temp. Piperazine Chiral 3-Substituted Piperazine Product->Piperazine Reduction

Caption: Asymmetric Hydrogenation of Pyrazin-2-ols.

Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation [5]

In a glovebox, a mixture of the pyrazin-2-ol substrate (0.2 mmol), Pd(OAc)₂ (2 mol%), and a chiral phosphine (B1218219) ligand (2.2 mol%) in a suitable solvent (e.g., methanol (B129727), 2 mL) is placed in a glass vial inside a stainless-steel autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to the desired pressure. The reaction is stirred at a specified temperature for 24 hours. After cooling and carefully releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral piperazin-2-one.

Data Presentation:

Substrate (Substituent at C3)Chiral LigandYield (%)dree (%)Reference
Phenyl(S)-Segphos95>20:198[5]
4-Methoxyphenyl(S)-Binap92>20:196[5]
2-Thienyl(R)-Xyl-PhanePhos8819:194[5]

Synthesis from the Chiral Pool

Utilizing readily available chiral starting materials, such as amino acids, is a common and effective strategy for the synthesis of enantiomerically pure 3-substituted piperazines.

Synthesis of 3-Substituted Piperazine-2-acetic Acid Esters from Amino Acids

A concise route starting from optically pure amino acids allows for the construction of 2,3-disubstituted piperazines.[6][7] This method involves the conversion of an N-protected amino acid to a key 1,2-diamine intermediate, which then undergoes cyclization.

Reaction Scheme:

Synthesis_from_Amino_Acids cluster_2 Synthesis from Chiral Pool Start N-Boc-(S)-Amino Acid Intermediate1 β-Ketoester Start->Intermediate1 Masamune Condensation Intermediate2 1,2-Diamine Intermediate1->Intermediate2 Reductive Amination Intermediate3 N-Nosylated Diamine Intermediate2->Intermediate3 Nosylation Product Piperazine-2-acetic Acid Ester Intermediate3->Product Annulation & Cyclization

Caption: Synthesis of 2,3-Disubstituted Piperazines from Amino Acids.

Experimental Protocol: Synthesis of Ethyl (S)-4-((tert-butoxycarbonyl)amino)-3-oxopentanoate (β-Ketoester Intermediate) [6]

To a solution of N-Boc-(S)-alanine (1.0 equiv) in anhydrous THF (0.2 M) at -10 °C under an argon atmosphere is added carbonyldiimidazole (1.1 equiv). The mixture is stirred for 1 hour at room temperature. In a separate flask, ethyl magnesium malonate (1.5 equiv) is prepared by reacting ethyl malonate with magnesium ethoxide in THF. The solution of the activated N-Boc-alanine is then added dropwise to the ethyl magnesium malonate solution at 0 °C. The reaction is stirred for 12 hours at room temperature. The reaction is quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the β-ketoester.

Experimental Protocol: Reductive Amination and Cyclization [6]

The β-ketoester (1.0 equiv) is dissolved in methanol (0.1 M), and ammonium (B1175870) acetate (10 equiv) and sodium cyanoborohydride (1.5 equiv) are added. The reaction is stirred at room temperature for 24 hours. The solvent is removed, and the residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO₃. The organic layer is dried and concentrated. The resulting crude diamine is then protected with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base (e.g., triethylamine) in dichloromethane. The Ns-protected diamine is then cyclized by treatment with bromoethyldiphenylsulfonium triflate followed by TFA-mediated Boc deprotection and basic workup to yield the diastereomeric piperazine products, which can be separated by column chromatography.

Data Presentation:

Starting Amino AcidR-groupOverall Yield (%)Diastereomeric Ratio (cis:trans)Reference
(S)-AlanineMethyl45~1:1[6]
(S)-PhenylalanineBenzyl40~1:1.2[6]
(S)-LeucineIsobutyl42~1.1:1[6]

Conclusion

The synthesis of chiral 3-substituted piperazines is a dynamic area of research with significant implications for drug discovery. This guide has detailed several robust and versatile methodologies, including catalytic asymmetric approaches and chiral pool strategies. The provided experimental protocols and comparative data tables are intended to serve as a valuable resource for researchers in the field, enabling the rational selection and implementation of synthetic routes to these important building blocks. The continued development of novel, efficient, and stereoselective methods will undoubtedly accelerate the exploration of new chemical space and the discovery of next-generation therapeutics.

References

The Strategic Role of (R)-1-Boc-3-propylpiperazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-propylpiperazine has emerged as a critical chiral building block in medicinal chemistry, primarily driven by its incorporation into novel therapeutics targeting challenging disease pathways. Its structural features, particularly the stereochemistry at the 3-position and the presence of the Boc-protecting group, offer synthetic versatility and the ability to introduce specific pharmacophoric elements. This technical guide provides an in-depth analysis of the role of this compound, with a focus on its application in the development of KRAS inhibitors, alongside relevant experimental protocols and pathway diagrams.

Introduction: The Value of a Chiral Scaffold

This compound is a heterocyclic intermediate valued for its pre-defined stereochemistry and the orthogonally protected nitrogen atoms. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for one of the piperazine (B1678402) nitrogens, allowing for selective functionalization of the second nitrogen. The (R)-configuration at the 3-position, bearing a propyl group, introduces a specific three-dimensional architecture that can be crucial for achieving high-affinity and selective binding to biological targets. This combination of features makes it a sought-after component in the synthesis of complex, biologically active molecules.

Core Application: A Key Building Block for KRAS Inhibitors

The piperazine moiety is a prevalent scaffold in a wide range of clinically successful drugs, including antipsychotics, antidepressants, and anticancer agents.[1] More recently, derivatives of this compound have gained significant attention for their use in the synthesis of potent and selective inhibitors of oncogenic KRAS mutants, particularly KRAS G12C and G12D.[2][3][4][5]

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The development of direct KRAS inhibitors has been a long-standing challenge in oncology. The piperazine ring within these inhibitors often serves as a central scaffold or a linker, connecting different pharmacophoric elements and orienting them correctly within the binding pocket of the target protein. The propyl group at the 3-position of the piperazine can contribute to favorable hydrophobic interactions within the binding site, enhancing potency and selectivity.

Structure-Activity Relationship (SAR) in KRAS Inhibitors

SAR studies on KRAS inhibitors have highlighted the importance of the substituents on the piperazine ring for optimizing potency and pharmacokinetic properties. While specific data for derivatives of this compound is often found within patent literature, the general trends observed in related series of KRAS inhibitors underscore the significance of the piperazine substitution pattern.

Compound TypeTargetKey Structural FeaturePotency (IC50)Reference
Pyrimidine-based KRAS G12D InhibitorKRAS G12DHomopiperazine moiety0.009 µM (enzymatic)[4]
Pyrimidine-based KRAS G12D InhibitorKRAS G12D3,8-diazabicyclo[3.2.1]octane1.40 µM (cellular)[4]
Quinazoline-based KRAS G12D InhibitorKRAS G12DBridged amine replacing piperazine3.5 nM (biochemical)[6]

Key Experimental Protocols

The synthesis of drug candidates using this compound typically involves two key steps: functionalization of the free piperazine nitrogen and subsequent removal of the Boc protecting group.

Protocol 1: N-Arylation of this compound

This protocol describes a general procedure for the nucleophilic aromatic substitution (SNAr) reaction to couple the piperazine with an activated heteroaryl chloride.

Materials:

  • This compound

  • Substituted heteroaryl chloride (e.g., a chloropyrimidine or similar)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • To a solution of the heteroaryl chloride (1.0 eq) in DMSO, add this compound (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at a specified temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove the solvent and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-arylated product.

Protocol 2: Boc Deprotection

This protocol outlines the standard procedure for the acidic removal of the Boc protecting group to liberate the secondary amine.[6][7]

Materials:

  • N-arylated-(R)-1-Boc-3-propylpiperazine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane (excess, e.g., 10 eq) dropwise.

  • Stir the reaction mixture at 0 °C to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • To isolate the free base, dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Visualization of Synthetic and Biological Pathways

To better illustrate the role of this compound, the following diagrams represent a typical synthetic workflow and the canonical KRAS signaling pathway that its derivatives aim to inhibit.

Synthetic_Workflow A This compound C N-Arylation (SnAr) A->C B Heteroaryl Halide B->C D Boc-Protected Intermediate C->D Coupling E Boc Deprotection D->E Acidic Conditions F Final Active Compound (e.g., KRAS Inhibitor) E->F Deprotection

Caption: A generalized synthetic workflow for the utilization of this compound.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_GDP KRAS-GDP (Inactive) EGFR->KRAS_GDP Activates GEFs (e.g., SOS1) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Propylpiperazine-based KRAS Inhibitor Inhibitor->KRAS_GTP Inhibition

Caption: The KRAS signaling pathway and the point of intervention for KRAS inhibitors.

Conclusion

This compound is a valuable and versatile chiral building block in modern medicinal chemistry. Its primary application in the synthesis of KRAS inhibitors for oncology highlights its importance in developing therapeutics for previously "undruggable" targets. The synthetic accessibility and the ability to introduce specific stereochemical and hydrophobic features make it a key component in the drug discovery pipeline. As research into targeted cancer therapies continues to expand, the demand for such well-defined chiral intermediates is likely to grow, further solidifying the role of this compound in the development of next-generation medicines.

References

The Propylpiperazine Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including its basicity, solubility, and ability to engage in various non-covalent interactions, make it a valuable component in the design of novel therapeutics.[] The addition of a propyl group to the piperazine core further refines these properties, influencing the molecule's lipophilicity, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the biological significance of the propylpiperazine moiety, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

I. The Propylpiperazine Moiety: A Versatile Pharmacophore

The propylpiperazine core is a key pharmacophore in numerous drugs, particularly those targeting the central nervous system (CNS).[3] Its structural features allow for versatile modifications at the N1 and N4 positions of the piperazine ring, enabling the fine-tuning of pharmacological activity. The propyl group, in particular, often serves as a linker to other aromatic or heterocyclic systems, contributing to the overall shape and electronic properties of the molecule, which are critical for receptor binding.

The incorporation of the propylpiperazine moiety can significantly impact a compound's pharmacokinetic and pharmacodynamic profiles. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing water solubility and potentially improving oral bioavailability.[4] The length and nature of the alkyl chain, such as the propyl group, can influence the molecule's ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.[5]

II. Pharmacological Activities and Quantitative Data

Compounds containing the propylpiperazine moiety exhibit a broad spectrum of pharmacological activities, acting on various G-protein coupled receptors (GPCRs) and other biological targets. The following tables summarize the in vitro activities of representative propylpiperazine-containing compounds against key receptor families.

Table 1: Dopamine (B1211576) Receptor Binding Affinities of Propylpiperazine Derivatives

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
FluphenazineD2Radioligand Binding0.5[6]
PerphenazineD2Radioligand Binding0.8[6]
ProchlorperazineD2Radioligand Binding1.2[6]

Table 2: Serotonin (B10506) Receptor Binding Affinities of Propylpiperazine Derivatives

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
Compound 7 5-HT1ARadioligand Binding0.57[7]
Compound 4 5-HT1ARadioligand Binding0.78[7]
Compound 13m 5-HT1AFunctional Assay1.01[8]
Vortioxetine 5-HT1ARadioligand Binding15[3]
Buspirone 5-HT1ARadioligand Binding19[3]

Table 3: Adrenergic Receptor Binding Affinities of Propylpiperazine Derivatives

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
Prazosinα1Radioligand Binding0.88[9]
Tamsulosinα1Radioligand Binding1.4[9]
Clozapineα1Radioligand Binding3.7[10]

Table 4: Histamine and Sigma Receptor Binding Affinities of Propylpiperazine Derivatives

CompoundTargetAssay TypeKi (nM)Reference
Compound 4 H3Radioligand Binding3.17[11]
Compound 11 H3Radioligand Binding6.2[12]
Compound 3d σ1Radioligand Binding12.4[13]
Compound 16 σ1Radioligand Binding7.6[14]
Compound 16 σ2Radioligand Binding27[14]

III. Key Signaling Pathways

Propylpiperazine-containing drugs often exert their therapeutic effects by modulating key signaling pathways, particularly those involving dopamine and serotonin receptors. These pathways are crucial for regulating mood, cognition, and motor control.

A. Dopamine D2 Receptor Signaling

Many antipsychotic drugs containing the propylpiperazine moiety act as antagonists at the dopamine D2 receptor.[15] Antagonism of D2 receptors in the mesolimbic pathway is thought to be a primary mechanism for their antipsychotic effects. The binding of a propylpiperazine antagonist blocks the downstream signaling cascade typically initiated by dopamine.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Propylpiperazine Propylpiperazine Antagonist Propylpiperazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Cellular_Response Cellular Response (e.g., altered gene expression) DARPP32->Cellular_Response Modulates

Caption: Antagonism of Dopamine D2 Receptor Signaling by a Propylpiperazine Drug.

B. Serotonin 5-HT1A Receptor Signaling

Several anxiolytic and antidepressant drugs feature a propylpiperazine moiety and act as agonists or partial agonists at the serotonin 5-HT1A receptor.[3] Activation of these receptors, which are often autoreceptors on presynaptic neurons, can lead to a reduction in serotonin release and subsequent modulation of mood and anxiety.

G Serotonin Serotonin HT1A_R 5-HT1A Receptor Serotonin->HT1A_R Activates Propylpiperazine Propylpiperazine Agonist Propylpiperazine->HT1A_R Activates G_protein Gi/o Protein HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., neurotrophic factors) CREB->Gene_Expression Regulates G Start Arylpiperazine + 1-Bromopropane Step1 N-Alkylation (K2CO3, Acetonitrile, Reflux) Start->Step1 Intermediate Crude Product Step1->Intermediate Step2 Purification (Column Chromatography) Intermediate->Step2 Final 1-Aryl-4-propylpiperazine Step2->Final G Prepare_Reagents Prepare Reagents: - Cell Membranes with Receptor - Radioligand - Test Compound (Propylpiperazine derivative) - Assay Buffer Incubation Incubate Reagents Prepare_Reagents->Incubation Filtration Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Quantification Quantify Bound Radioligand (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Quantification->Data_Analysis

References

A Technical Guide to (R)-1-Boc-3-propylpiperazine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-propylpiperazine is a chiral synthetic building block of significant interest in medicinal chemistry. Its piperazine (B1678402) core is a common scaffold in a variety of biologically active compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, outlines a plausible synthetic route, details analytical methodologies, and explores its potential applications in the synthesis of therapeutic agents, with a focus on its role as an intermediate for PARP (Poly(ADP-ribose) polymerase) inhibitors like Niraparib.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers catering to the research and pharmaceutical industries. The purity of the commercially available compound typically ranges from 95% to over 99%. Below is a summary of representative suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaPurityAdditional Notes
MedChemExpressThis compound928025-57-4C12H24N2O2>99%Drug intermediate for synthesis of various active compounds.[1]
J&H Chemical(R)-1-Boc-3-propyl-piperazine928025-57-4C12H24N2O2Not specified
Changchun Haofei(R)-1-Boc-3-propyl-piperazine928025-57-4C12H24N2O299%
CP Lab SafetyThis compound928025-57-4C12H24N2O295%Made in the USA.[2]
AChemBlock(R)-1-Boc-3-propyl-piperazine928025-57-4C12H24N2O297%

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G cluster_0 Step 1: Formation of Chiral Piperazine cluster_1 Step 2: Boc Protection A (R)-Propylene oxide C (R)-2-Propylpiperazine A->C Ring opening B Ethylenediamine (B42938) B->C D (R)-2-Propylpiperazine F This compound D->F Protection E Di-tert-butyl dicarbonate (B1257347) (Boc)2O E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (R)-2-Propylpiperazine

  • To a solution of ethylenediamine in a suitable solvent (e.g., methanol (B129727) or ethanol) in a pressure vessel, add (R)-propylene oxide.

  • The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours.

  • After cooling to room temperature, the solvent and excess ethylenediamine are removed under reduced pressure.

  • The crude (R)-2-propylpiperazine is purified by distillation or chromatography.

Step 2: Synthesis of this compound

  • Dissolve (R)-2-propylpiperazine in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the solution in an ice bath and add a base (e.g., triethylamine (B128534) or diisopropylethylamine).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Analytical Characterization

The identity and purity of this compound would be confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet), piperazine ring protons, and the tert-butyl group (singlet at ~1.4 ppm).
¹³C NMR Resonances for the carbons of the propyl group, piperazine ring, the Boc carbonyl group, and the tert-butyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C12H24N2O2 (228.34 g/mol ).
Chiral High-Performance Liquid Chromatography (HPLC) A single major peak on a suitable chiral stationary phase, confirming the enantiomeric purity.
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic absorption bands for N-H (if present), C-H, and C=O (from the Boc group) stretching vibrations.

Applications in Drug Discovery: Synthesis of PARP Inhibitors

This compound serves as a valuable chiral building block for the synthesis of complex bioactive molecules.[1] One of the most significant applications of chiral piperazine derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating certain types of cancers.

Role in the Synthesis of Niraparib

Niraparib is a potent and selective PARP inhibitor used for the treatment of ovarian and breast cancer. The synthesis of Niraparib and its analogs often involves a chiral piperidine (B6355638) or piperazine moiety. While many reported syntheses of Niraparib utilize a protected (S)-3-(4-aminophenyl)piperidine intermediate, a chemo-enzymatic approach has been developed to produce key chiral piperidine intermediates for its synthesis. The general synthetic strategy involves the coupling of the chiral piperazine-containing fragment with a substituted indazole core.

G A This compound B Deprotection (e.g., TFA/DCM) A->B C (R)-2-Propylpiperazine B->C E Coupling Reaction (e.g., Buchwald-Hartwig) C->E D Substituted Indazole Core D->E F Niraparib Analog E->F

Caption: General synthetic route to a Niraparib analog.

PARP Inhibition Signaling Pathway

PARP enzymes, particularly PARP-1 and PARP-2, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into DSBs. In BRCA-deficient cells, these DSBs cannot be repaired efficiently, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break PARP PARP Enzyme DNA_SSB->PARP BER Base Excision Repair PARP->BER DNA_Repaired1 Repaired DNA BER->DNA_Repaired1 DNA_SSB2 DNA Single-Strand Break PARP2 PARP Enzyme DNA_SSB2->PARP2 Replication DNA Replication DNA_SSB2->Replication PARP_Inhibitor Niraparib PARP_Inhibitor->PARP2 Inhibits DNA_DSB DNA Double-Strand Break Replication->DNA_DSB HR_Deficient Deficient Homologous Recombination Repair DNA_DSB->HR_Deficient Cell_Death Cell Death HR_Deficient->Cell_Death

Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cells.

Conclusion

This compound is a readily available and valuable chiral building block for drug discovery and development. Its utility in the synthesis of complex molecules, particularly PARP inhibitors, highlights its importance in medicinal chemistry. The outlined synthetic and analytical methodologies provide a framework for researchers working with this and similar compounds. The principle of synthetic lethality, exploited by drugs derived from such intermediates, represents a significant advancement in targeted cancer therapy.

References

Methodological & Application

Application Notes & Protocols: Synthesis of (R)-1-Boc-3-propylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (R)-1-Boc-3-propylpiperazine and its derivatives. Chiral piperazines are significant structural motifs found in numerous FDA-approved drugs and biologically active compounds. The piperazine (B1678402) scaffold's versatility is often leveraged by substitutions on the ring's nitrogen atoms, but functionalization of the carbon backbone offers a route to novel chemical diversity[1]. This compound is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients[2].

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions, allowing for selective functionalization at different stages of a synthetic route[3].

General Synthesis Strategies

The synthesis of enantiomerically pure substituted piperazines, such as this compound, typically originates from readily available chiral starting materials. Common strategies include:

  • Synthesis from Chiral α-Amino Acids: A practical and scalable approach involves starting from natural or unnatural α-amino acids to construct the chiral piperazine core. This method can involve a key aza-Michael addition to form the ring system, providing orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps[4][5].

  • Asymmetric Hydrogenation: Another efficient method is the asymmetric hydrogenation of substituted pyrazines. This approach, often catalyzed by iridium or palladium complexes, can produce a wide range of chiral piperazines with high enantioselectivity[6][7].

Below is a generalized workflow for the synthesis of a chiral 1-Boc-3-alkylpiperazine derivative starting from a chiral amino acid.

G cluster_0 Synthetic Workflow Start Chiral α-Amino Acid Step1 Reduction & Protection (e.g., to protected amino alcohol) Start->Step1 Step A Step2 Introduction of Second Nitrogen (e.g., conversion of alcohol to amine) Step1->Step2 Step B Step3 Cyclization (e.g., intramolecular SN2 or aza-Michael addition) Step2->Step3 Step C Product1 Chiral 2-Substituted Piperazine Step3->Product1 Step D Step4 N-Boc Protection Product1->Step4 Step E FinalProduct (R)-1-Boc-3-Alkylpiperazine Derivative Step4->FinalProduct

Fig. 1: General workflow for chiral piperazine synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in synthesizing and derivatizing this compound.

Protocol 1: Synthesis of 1-Boc-piperazine (General Mono-Protection)

This protocol describes the selective mono-protection of a piperazine derivative at the N1 position. Controlling stoichiometry is key to preventing di-protection.

Materials:

  • Piperazine derivative (e.g., (R)-3-propylpiperazine) (1.0 equiv.)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.0 equiv.)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)

  • Methanol (B129727) (or other suitable solvent like DCM, THF)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the piperazine derivative in methanol (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to form the salt. Stir for 15-30 minutes at 0 °C[3].

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 15 minutes[3][8].

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed[3].

  • Remove the solvent under reduced pressure (in vacuo).

  • Add water and basify the aqueous phase carefully with solid NaHCO₃ or a saturated solution until the pH is ~8-9.

  • Extract the aqueous layer multiple times with dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Boc-piperazine derivative[3].

  • If necessary, purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of (R)-1-Boc-3-hydroxymethylpiperazine (Example Synthesis)

This protocol is adapted from a patented synthesis and serves as a representative example for creating a chiral C3-substituted piperazine[9]. This intermediate can be further modified to introduce the propyl group.

Step A: Synthesis of (R)-2-hydroxymethylpiperazine

  • In a reaction kettle, add dimethylbenzene, ethylenediamine, (R)-glycidol, potassium carbonate, and a catalytic amount of copper chromite[9].

  • Heat the mixture to reflux for 24 hours.

  • After cooling, filter the mixture. Add water to the filtrate, stir for 20 minutes, and allow the layers to separate[9].

  • The aqueous phase containing the desired product is used directly in the next step.

Step B: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine

  • Cool the aqueous phase from Step A in an ice bath. Add sodium hydroxide[9].

  • Dropwise, add di-tert-butyl dicarbonate (Boc)₂O (molar ratio of 1:2.1 relative to the starting piperazine)[9].

  • Allow the reaction to stir at room temperature for 10-13 hours.

  • After the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic phases, wash with 1M hydrochloric acid, dry with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product[9].

Step C: Selective Hydrolysis to (R)-1-Boc-3-hydroxymethylpiperazine

  • Hydrolyze the 1,4-di-Boc-2-hydroxymethylpiperazine from Step B under alkaline conditions to selectively remove one Boc group[9].

  • Separate and purify the product. Crystallization from n-hexane can be used for purification[9].

G cluster_0 Boc Protection Mechanism Reagents Piperazine Amine (R-NH₂) + Boc₂O + Base Attack Nucleophilic attack of amine on Boc₂O carbonyl carbon Reagents->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Collapse Collapse of intermediate, elimination of t-butyl carbonate Intermediate->Collapse Decomposition Leaving group decomposes to CO₂ + t-butoxide Collapse->Decomposition Product Boc-Protected Amine (R-NH-Boc) Collapse->Product

Fig. 2: Mechanism of N-Boc protection.
Protocol 3: N-Boc Deprotection

This protocol is for removing the Boc group to free the nitrogen for subsequent reactions.

Materials:

  • N-Boc protected piperazine derivative (1.0 equiv.)

  • 6N Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA) in DCM (e.g., 20% v/v)

  • Diethyl ether

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • Dissolve the Boc-protected piperazine in a minimal amount of a suitable solvent (e.g., methanol or DCM)[10][11].

  • Add an excess of 6N HCl or a solution of 20% TFA in DCM[10][12].

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor by TLC until the starting material is no longer visible.

  • Wash the mixture with diethyl ether to remove any organic impurities[10][11].

  • Carefully basify the aqueous phase with solid KOH or a concentrated NaOH solution to pH 11-12 while cooling in an ice bath[10][11].

  • Extract the deprotected piperazine derivative with ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of chiral Boc-piperazine derivatives.

Table 1: Reaction Yields and Purity

Compound NameStarting MaterialReaction StepYield (%)Purity (%)Reference
(S)-4-N-Boc-2-methylpiperazine(S)-2-methylpiperazineBoc Protection84%>95% (Solid)[8]
1,4-di-Boc-2-hydroxymethylpiperazine(R)-2-hydroxymethylpiperazineDi-Boc Protection--[9]
(R)-1-Boc-3-hydroxymethylpiperazine1,4-di-Boc-2-hydroxymethylpiperazineSelective Deprotection82%98.4% (HPLC)[9]
α-Substituted N-Boc piperazinesN-Boc-N'-Benzyl PiperazineLithiation/Trapping44-98%-[13]

Table 2: Spectroscopic Characterization Data

Compound Name¹H NMR (CDCl₃, 400MHz)Molecular FormulaMW ( g/mol )Reference
(R)-1-Boc-3-hydroxymethylpiperazineδ 1.48 (9H, s), δ 2.70-2.85 (3H, m), δ 2.92-3.03 (2H, m), δ 3.50-3.54 (1H, t), δ 3.65-3.69 (1H, t), δ 3.90 (2H, s)C₁₀H₂₀N₂O₃216.28[9]
This compound-C₁₂H₂₄N₂O₂228.33[14]
(R)-1-Boc-3-methylpiperazine-C₁₀H₂₀N₂O₂200.28[15]
1-Boc-piperazine-C₉H₁₈N₂O₂186.25[16]

Applications in Drug Development

This compound is a versatile building block for constructing more complex molecules. The Boc-protected nitrogen at the 1-position allows for selective functionalization at the 4-position. Subsequent deprotection of the Boc group then avails the 1-position nitrogen for further modification. This strategy is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_0 Derivatization Logic Start (R)-3-Propylpiperazine Step1 Mono-Boc Protection (Protocol 1) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Functionalization at N4 (e.g., Alkylation, Acylation, Buchwald-Hartwig) Intermediate->Step2 Intermediate2 N4-Functionalized Derivative Step2->Intermediate2 Step3 Boc Deprotection (Protocol 3) Intermediate2->Step3 Final N1-Available for Further Synthesis Step3->Final

Fig. 3: Logical workflow for derivatization.

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, and its derivatives are key components in drugs targeting a wide range of conditions, including cancer, infections, and central nervous system disorders[1][9]. The ability to precisely control stereochemistry and substitution patterns, as enabled by intermediates like this compound, is fundamental to modern drug discovery.

References

Application Notes & Protocols: N-Alkylation of (R)-1-Boc-3-propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine (B1678402) scaffold is a privileged structural motif in medicinal chemistry, integral to the design of numerous therapeutic agents due to its ability to modulate physicochemical properties such as solubility and basicity. N-alkylation of piperazine derivatives is a fundamental strategy for creating diverse libraries of compounds for drug discovery programs. This document provides a detailed protocol for the selective N-alkylation of (R)-1-Boc-3-propylpiperazine at the unprotected N4 position using various alkyl halides. The use of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for regioselective alkylation on the other.[1][2] This reaction is crucial for synthesizing intermediates used in the development of novel pharmaceuticals.[3][4]

Reaction Principle

The N-alkylation of this compound is a nucleophilic substitution reaction (SN2). The secondary amine at the N4 position acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the resulting ammonium (B1175870) salt to regenerate the neutral amine and drive the reaction to completion. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.[1]

Caption: General reaction scheme for N-alkylation.

Experimental Protocols

This section details the general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide, ethyl bromoacetate)

  • Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Diisopropylethylamine (DIPEA)

  • Solvent: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for work-up and purification (e.g., ethyl acetate (B1210297), hexanes, dichloromethane, water)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in the chosen solvent (e.g., ACN or DMF, approx. 0.1-0.5 M). Add the base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Alkyl Halide Addition: Add the alkyl halide (1.1-1.3 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid base and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water or brine to remove any remaining inorganic salts.

    • Separate the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow Setup 1. Reaction Setup (Piperazine, Solvent, Base) Addition 2. Add Alkyl Halide (R-X) Setup->Addition Reaction 3. Reaction (Stir at RT or Heat) Addition->Reaction Monitoring 4. Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Aqueous Work-up (Filter, Extract, Wash) Monitoring->Workup Complete Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Analysis (NMR, MS) Purification->Analysis

Caption: Experimental workflow for N-alkylation.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the N-alkylation of mono-Boc-protected piperazines with various alkyl halides. These serve as a guideline for optimizing the reaction with this compound.

Table 1: Effect of Base and Solvent on N-Alkylation with Benzyl Bromide

EntryAlkyl Halide (R-X)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃ (2.0)ACN804~95
2Benzyl BromideCs₂CO₃ (1.5)DMF256~92
3Benzyl BromideDIPEA (2.0)THF6512~85

Table 2: N-Alkylation with Various Alkyl Halides

EntryAlkyl Halide (R-X)BaseSolventTemp. (°C)Yield (%)
1IodomethaneK₂CO₃ACN25>90
2Ethyl BromoacetateK₂CO₃DMF25~88
3Propyl IodideCs₂CO₃ACN60~93
4Allyl BromideK₂CO₃THF50~87

Note: Yields are representative and may vary based on the specific substrate, scale, and purification method.

Troubleshooting and Key Considerations

  • Di-alkylation: The use of a Boc protecting group effectively prevents di-alkylation.[1] If starting with unprotected piperazine, controlling stoichiometry and reaction conditions is crucial to favor mono-alkylation.

  • Low Reactivity: For less reactive alkyl halides (e.g., alkyl chlorides), higher temperatures, more polar solvents like DMF, and stronger bases like Cs₂CO₃ may be required. The use of a catalytic amount of sodium iodide (NaI) can facilitate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.

  • Quaternization: Over-alkylation to form a quaternary ammonium salt is a possible side reaction, especially with highly reactive alkylating agents like methyl iodide. Using the exact stoichiometry of the alkyl halide can minimize this.

  • Purification: The basic nature of the piperazine product can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (B128534) (~1%) to the eluent can help improve the peak shape and separation.[5] The product may also be purified via salt formation and recrystallization.[5][6]

References

Application Notes and Protocols for the Reductive Amination Synthesis of (R)-1-Boc-3-propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (R)-1-Boc-3-propylpiperazine via reductive amination of (R)-1-Boc-3-aminopiperidine with propionaldehyde (B47417). The protocols outlined below utilize common and efficient reducing agents, offering reliable methods for obtaining the desired product.

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a powerful and versatile method for the synthesis of secondary and tertiary amines.[1][2] This reaction typically involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, followed by in-situ reduction to the corresponding amine.[2] For the synthesis of this compound, a valuable intermediate in the development of various pharmacologically active compounds, reductive amination offers a direct and efficient route.[3]

The choice of reducing agent is critical for the success of the reductive amination.[2] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) has emerged as a superior reagent for this transformation due to its mildness, selectivity, and broad functional group tolerance.[2][4][5] Unlike stronger reducing agents such as sodium borohydride (B1222165) (NaBH₄), STAB does not readily reduce aldehydes and ketones, allowing for a one-pot reaction where the imine formation and reduction occur concurrently.[2][5][6] Another commonly used reagent is sodium cyanoborohydride (NaBH₃CN), which is also selective for the reduction of imines over carbonyls, particularly at mildly acidic pH.[6]

This document details two protocols for the synthesis of this compound, one employing sodium triacetoxyborohydride and the other sodium cyanoborohydride, allowing researchers to choose the most suitable method based on available reagents and desired reaction conditions.

Data Presentation

The following table summarizes the quantitative data from the two reductive amination protocols for the synthesis of this compound.

ParameterProtocol 1: Sodium Triacetoxyborohydride (STAB)Protocol 2: Sodium Cyanoborohydride (NaCNBH₃)
Starting Materials
(R)-1-Boc-3-aminopiperidine1.0 equiv1.0 equiv
Propionaldehyde1.2 equiv1.2 equiv
Reducing Agent
Sodium Triacetoxyborohydride1.5 equiv-
Sodium Cyanoborohydride-1.5 equiv
Solvent Dichloromethane (B109758) (DCM)Methanol (B129727) (MeOH)
Additive/Catalyst Acetic Acid (catalytic)Acetic Acid (to maintain pH ~6)
Reaction Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Reaction Time 4-6 hours12-24 hours
Work-up Aqueous NaHCO₃ quench, extraction with DCMEvaporation of MeOH, aqueous work-up, extraction
Purification Silica (B1680970) Gel Column ChromatographySilica Gel Column Chromatography
Typical Yield 85-95%75-85%
Purity (by HPLC) >98%>95%

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally preferred due to the use of a less toxic reducing agent and typically higher yields.[2]

Materials:

  • (R)-1-Boc-3-aminopiperidine

  • Propionaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of (R)-1-Boc-3-aminopiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) is added propionaldehyde (1.2 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).

  • The mixture is stirred at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (1.5 equiv) is then added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaCNBH₃)

This protocol provides a viable alternative, particularly when STAB is not available.

Materials:

  • (R)-1-Boc-3-aminopiperidine

  • Propionaldehyde

  • Sodium cyanoborohydride (NaCNBH₃)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., dichloromethane or ethyl acetate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • (R)-1-Boc-3-aminopiperidine (1.0 equiv) and propionaldehyde (1.2 equiv) are dissolved in methanol.

  • Glacial acetic acid is added dropwise to adjust the pH of the solution to approximately 6.

  • Sodium cyanoborohydride (1.5 equiv) is added in one portion.

  • The reaction mixture is stirred at room temperature for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

  • Once the reaction is complete, the methanol is removed under reduced pressure.

  • The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (R)-1-Boc-3-aminopiperidine and Propionaldehyde in Solvent add_reagents Add Acetic Acid (catalyst) and stir start->add_reagents add_reducing_agent Add Reducing Agent (STAB or NaCNBH3) add_reagents->add_reducing_agent react Stir at Room Temperature (4-24h) add_reducing_agent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Amine (R)-1-Boc-3-aminopiperidine Iminium Iminium Ion Intermediate Amine->Iminium + Propionaldehyde - H2O Aldehyde Propionaldehyde Product This compound Iminium->Product + [H] (Reducing Agent)

Caption: Chemical pathway for reductive amination.

References

Application Notes and Protocols: Boc Deprotection of (R)-1-Boc-3-propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules for pharmaceutical development.[1][2] Its popularity stems from its stability under a range of reaction conditions and the facility of its removal under acidic conditions.[1][2] This application note provides a detailed protocol for the deprotection of (R)-1-Boc-3-propylpiperazine to yield the free secondary amine, (R)-3-propylpiperazine. This protocol is intended for researchers, scientists, and drug development professionals who require a reliable method for this transformation.

The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis.[2] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed, often in a suitable organic solvent like dichloromethane (B109758) (DCM) or dioxane.[3][4] The mechanism involves protonation of the carbamate (B1207046) carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide, leaving the protonated amine salt.[5]

This document outlines a standard and efficient procedure using trifluoroacetic acid in dichloromethane, a method known for its clean and rapid conversion.[3]

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the Boc deprotection of this compound using the protocol described below.

ParameterValueNotes
Starting Material This compound-
Molecular Weight242.36 g/mol -
Amount1.0 g (4.12 mmol)-
Reagent Trifluoroacetic Acid (TFA)-
Molecular Weight114.02 g/mol -
Volume5 mL (65.3 mmol)~15 equivalents
Solvent Dichloromethane (DCM)-
Volume10 mL-
Product (R)-3-propylpiperazine (as TFA salt)-
Molecular Weight142.24 g/mol (free base)256.25 g/mol (TFA salt)
Expected Yield >95%Typically isolated as the TFA salt.
Purity >98%As determined by HPLC and/or NMR.

Experimental Workflow

The following diagram illustrates the key steps in the Boc deprotection of this compound.

Boc_Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_analysis Analysis start Dissolve this compound in DCM reagent Add Trifluoroacetic Acid (TFA) dropwise at 0°C start->reagent 1 reaction Stir at room temperature for 1-2 hours reagent->reaction 2 concentrate Concentrate the reaction mixture in vacuo reaction->concentrate precipitate Precipitate the product with cold diethyl ether concentrate->precipitate 3 filter Filter the solid and wash with cold ether precipitate->filter 4 dry Dry the product under high vacuum filter->dry 5 analysis Characterize the product (NMR, MS, HPLC) dry->analysis

References

Application Notes and Protocols for the Use of (R)-1-Boc-3-propylpiperazine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-propylpiperazine is a valuable chiral building block for the construction of diverse molecular libraries in drug discovery and chemical biology. Its piperazine (B1678402) core is a privileged scaffold found in numerous biologically active compounds, and the propyl substitution at the stereogenic center allows for the exploration of specific steric and hydrophobic interactions with biological targets. The Boc-protecting group on one of the piperazine nitrogens enables a controlled, stepwise functionalization, making it an ideal reagent for solid-phase synthesis (SPS).

This document provides detailed application notes and protocols for the incorporation of this compound onto a solid support and its subsequent elaboration to generate libraries of substituted piperazine derivatives. The methodologies outlined herein are based on established solid-phase organic synthesis techniques and can be adapted for the generation of a wide array of small molecules, including potential therapeutics targeting CNS disorders, infectious diseases, and cancer.

Key Applications

  • Combinatorial Library Synthesis: Rapid generation of thousands of distinct piperazine-containing compounds for high-throughput screening.

  • Lead Optimization: Systematic modification of the piperazine scaffold to improve potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the structural requirements for biological activity by creating a focused library of analogs.

Experimental Protocols

The following protocols describe a general workflow for the solid-phase synthesis of a library of N-acyl piperazine derivatives starting from this compound. A common approach involves the immobilization of the piperazine building block via reductive amination onto a resin-bound aldehyde, followed by diversification at the second nitrogen atom.

Protocol 1: Immobilization of this compound via Reductive Amination

This protocol details the coupling of this compound to a solid support functionalized with an aldehyde. A commonly used resin for this purpose is Rink Amide resin, which upon cleavage yields a primary amide at the C-terminus.

Materials:

  • Rink Amide resin (or other suitable aldehyde-functionalized resin)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Aldehyde Deprotection (if necessary): If using a resin with a protected aldehyde, perform the deprotection step according to the resin manufacturer's instructions.

  • Washing: Drain the solvent and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Reductive Amination Reaction:

    • Prepare a solution of this compound (3 equivalents, 1.5 mmol, 342 mg) in 1% AcOH/DMF (5 mL).

    • Add this solution to the swollen resin.

    • Add NaBH₃CN (3 equivalents, 1.5 mmol, 94 mg) or NaBH(OAc)₃ (3 equivalents, 1.5 mmol, 318 mg) to the reaction mixture.

    • Agitate the mixture at room temperature for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking a small sample of the resin, washing it, and performing a test cleavage followed by LC-MS analysis of the cleaved product. A negative Kaiser test on a resin sample indicates the consumption of the primary amine on the resin.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: On-Resin Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the secondary amine of the piperazine ring for subsequent functionalization.

Materials:

  • Resin-bound this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 20-50% TFA in DCM (10 mL) to the resin.

    • Agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin with DCM (3 x 10 mL).

  • Neutralization:

    • Wash the resin with a solution of 10% DIEA in DMF (2 x 10 mL) to neutralize the trifluoroacetate (B77799) salt.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Confirmation of Deprotection: A positive chloranil (B122849) test can be used to confirm the presence of a secondary amine on the resin.

Protocol 3: On-Resin Acylation of the Piperazine Core

This protocol details the diversification step, where a variety of acylating agents can be coupled to the free secondary amine of the resin-bound propylpiperazine.

Materials:

  • Deprotected resin-bound (R)-3-propylpiperazine

  • Carboxylic acid (3 equivalents)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents)

  • Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the deprotected resin in DMF (10 mL) for 30 minutes.

  • Pre-activation of Carboxylic Acid:

    • In a separate vial, dissolve the carboxylic acid (1.5 mmol) and HBTU (1.5 mmol, 568 mg) in DMF (5 mL).

    • Add DIEA (3.0 mmol, 0.52 mL) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Drain the DMF from the resin.

    • Add the pre-activated carboxylic acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: The completion of the reaction can be monitored by a negative chloranil test.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage from the Resin and Purification

This protocol describes the final step of releasing the synthesized compound from the solid support. The cleavage cocktail will depend on the type of resin and linker used. For Rink Amide resin, a strong acid is typically used.

Materials:

  • Acylated resin-bound piperazine derivative

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Place the dried resin (approx. 100 mg) in a reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail (2 mL) to the resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether (10 mL).

  • Isolation:

    • Centrifuge the mixture to pellet the product.

    • Decant the ether.

    • Wash the pellet with cold diethyl ether (2 x 10 mL).

    • Dry the crude product under vacuum.

  • Purification: Purify the crude product by preparative reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Quantitative Data

The following table provides representative data for the solid-phase synthesis of a small library of N-acyl-(R)-3-propylpiperazine derivatives, based on typical yields and purities achieved in similar syntheses.[1] Actual results may vary depending on the specific reagents and conditions used.

StepParameterTypical Value
Resin Loading Initial Loading0.5 - 1.0 mmol/g
Loading Efficiency> 90%
Coupling Efficiency This compound> 95%
Acylation> 95%
Cleavage Crude Yield70 - 90%
Purification Final Purity (after HPLC)> 95%

Visualizations

Experimental Workflow

G Resin Resin Swelling Coupling Reductive Amination with This compound Resin->Coupling Deprotection Boc Deprotection Coupling->Deprotection Diversification Acylation / Sulfonylation / Urea Formation Deprotection->Diversification Cleavage Cleavage from Resin Diversification->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: General workflow for solid-phase synthesis using this compound.

Signaling Pathway Example: Synthesis of a Diverse N-Acyl Piperazine Library

G cluster_0 Solid Support cluster_1 Building Block cluster_2 On-Resin Chemistry cluster_3 Final Products Resin Resin-Aldehyde Immobilized Immobilized Piperazine (Boc-protected) Resin->Immobilized Reductive Amination Piperazine This compound Piperazine->Immobilized Deprotected Deprotected Piperazine Immobilized->Deprotected TFA/DCM Acylated N-Acyl Piperazine (on resin) Deprotected->Acylated R-COOH, HBTU, DIEA Library Diverse Library of N-Acyl-(R)-3-propylpiperazines Acylated->Library Cleavage (TFA)

Caption: Synthetic pathway for generating a library of N-acyl-(R)-3-propylpiperazines.

References

Asymmetric synthesis of piperazine-containing drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

An overview of cutting-edge techniques for the asymmetric synthesis of piperazine-containing drug candidates is presented in these application notes and protocols. This document is intended for researchers, scientists, and professionals in drug development, and it provides detailed methodologies, quantitative data summaries, and visual representations of synthetic workflows and relevant biological pathways.

Application Notes

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of blockbuster drugs. However, the vast majority of these drugs feature substitution only at the nitrogen atoms, leaving the carbon backbone largely unexplored. The development of asymmetric methods to introduce chirality at the carbon atoms of the piperazine ring opens up new avenues for creating novel, three-dimensional drug candidates with potentially improved efficacy and selectivity.[1][2][3] This document outlines several key catalytic asymmetric strategies that have emerged as powerful tools for accessing enantiomerically enriched piperazine derivatives.

Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

A prominent strategy for the synthesis of chiral α-substituted piperazines involves the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-one (B30754) substrates. This method allows for the creation of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[4][5][6][7][8][9][10] The use of palladium catalysts with chiral ligands, such as electron-deficient PHOX ligands, is crucial for achieving high stereoselectivity.[4][7][10]

Experimental Workflow: Asymmetric Allylic Alkylation

G cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_product Intermediate Product cluster_final Final Steps Start1 N-Protected Piperazin-2-one Reaction Pd-Catalyzed Decarboxylative Allylic Alkylation (with Chiral Ligand) Start1->Reaction Start2 Allylic Substrate Start2->Reaction Intermediate Enantioenriched α-Substituted Piperazin-2-one Reaction->Intermediate Deprotection Deprotection Intermediate->Deprotection Reduction Reduction Deprotection->Reduction FinalProduct Chiral Piperazine Drug Candidate Reduction->FinalProduct

Caption: General workflow for the asymmetric synthesis of chiral piperazines via allylic alkylation.

Quantitative Data Summary: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

EntryN1-Protecting GroupAllyl MoietyYield (%)ee (%)Reference
1BenzoylAllyl9592[7]
2BenzoylCrotyl8594[7]
3BenzoylCinnamyl9196[7]
4BocAllyl8890[11]
5BocMethallyl9291[11]
One-Pot Asymmetric Synthesis of Piperazin-2-ones

One-pot cascade reactions provide an efficient and atom-economical approach to chiral piperazin-2-ones. A notable example is the sequential Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC).[12][13][14][15] This method utilizes commercially available aldehydes and a quinine-derived urea (B33335) catalyst to stereoselectively construct the piperazin-2-one core in good yields and high enantioselectivities.[12][13][14][15]

Quantitative Data Summary: One-Pot Synthesis of 3-Aryl Piperazin-2-ones

EntryAldehydeCatalystYield (%)ee (%)Reference
1BenzaldehydeQuinine-derived urea8596[14]
24-FluorobenzaldehydeQuinine-derived urea9095[14]
34-ChlorobenzaldehydeQuinine-derived urea8896[14]
42-NaphthaldehydeQuinine-derived urea8294[14]
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

The asymmetric hydrogenation of pyrazin-2-ols offers a direct route to chiral disubstituted piperazin-2-ones. This method employs a palladium catalyst and a chiral ligand to achieve excellent diastereoselectivities and enantioselectivities.[11][16][17] The resulting products can be readily converted to the corresponding chiral piperazines without loss of optical purity.[11][16][17]

Quantitative Data Summary: Asymmetric Hydrogenation of Pyrazin-2-ols

EntrySubstrateCatalyst SystemYield (%)ee (%)drReference
13,6-Diphenylpyrazin-2-olPd(TFA)₂ / (S)-Segphos9290>20:1[11]
23-Methyl-6-phenylpyrazin-2-olPd(TFA)₂ / (S)-Segphos8588>20:1[11]
33-Phenyl-6-(4-methoxyphenyl)pyrazin-2-olPd(TFA)₂ / (S)-Segphos9592>20:1[11]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation of N-Boc-Piperazin-2-one

Materials:

  • N-Boc-piperazin-2-one substrate

  • Allylic carbonate

  • [Pd₂(pmdba)₃] (tris(dibenzylideneacetone)dipalladium(0) with 4-methoxybenzylideneacetone)

  • (S)-(CF₃)₃-tBuPHOX ligand

  • Anhydrous toluene (B28343)

  • Nitrogen gas atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried reaction vial under a nitrogen atmosphere, add the N-Boc-piperazin-2-one substrate (1.0 equiv), [Pd₂(pmdba)₃] (5 mol%), and (S)-(CF₃)₃-tBuPHOX (12.5 mol%).

  • Add anhydrous toluene to achieve a concentration of 0.014 M.

  • Add the allylic carbonate (1.2 equiv) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at 40 °C for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched α-substituted piperazin-2-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by SFC or HPLC on a chiral stationary phase.

Deprotection and Reduction:

  • The Boc-protecting group can be removed under standard acidic conditions (e.g., TFA in DCM).

  • The resulting piperazin-2-one can be reduced to the piperazine using a suitable reducing agent such as LiAlH₄ in THF.

(This protocol is adapted from the methodology described by Stoltz and coworkers).[4][7][10]

Protocol 2: One-Pot Enantioselective Synthesis of 3-Aryl Piperazin-2-ones

Materials:

Procedure:

  • Knoevenagel Condensation: In a reaction vessel, dissolve the aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M). Add the quinine-derived urea catalyst (10 mol%) and stir at room temperature until the aldehyde is consumed (monitor by TLC).

  • Asymmetric Epoxidation: Dilute the reaction mixture with toluene to a concentration of 0.02 M and cool to -20 °C. Add cumyl hydroperoxide (0.11 mmol) and stir for the appropriate time to form the epoxide.

  • Domino Ring-Opening Cyclization (DROC): To the cooled reaction mixture, add N,N'-dibenzylethylenediamine (0.12 mmol) and triethylamine (0.2 mmol). Allow the reaction to warm to 25 °C and stir until the epoxide is consumed.

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product by flash column chromatography to yield the 3-aryl piperazin-2-one.

  • Characterize the product and determine the enantiomeric excess by HPLC on a chiral stationary phase.

(This protocol is adapted from the methodology described by Lattanzi and coworkers).[14]

Signaling Pathways of Piperazine-Containing Drug Candidates

Many biologically active piperazine-containing compounds exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and neurotransmission.

Anticancer Activity: PI3K/AKT, Src, and BCR-ABL Pathways

Several piperazine derivatives have shown potent anticancer activity by inhibiting multiple signaling pathways implicated in cancer, such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[1]

PI3K/AKT Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation PiperazineDrug Piperazine Inhibitor PiperazineDrug->PI3K inhibits

Caption: Inhibition of the PI3K/AKT pathway by certain piperazine-containing anticancer agents.

BCR-ABL and Src Signaling in CML

G BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 BCR_ABL->STAT5 Src Src Kinase BCR_ABL->Src RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT5->Survival FAK FAK Src->FAK Adhesion Altered Adhesion & Motility FAK->Adhesion Imatinib Imatinib (Piperazine Drug) Imatinib->BCR_ABL inhibits Imatinib->Src inhibits

Caption: Imatinib, a piperazine-containing drug, inhibits BCR-ABL and Src kinase signaling.

Antidepressant Activity: Monoaminergic Pathway

Piperazine derivatives are common in antidepressant medications, often acting on the monoaminergic system by modulating the levels of neurotransmitters like serotonin, norepinephrine, and dopamine.

Monoaminergic Synapse Modulation

G Presynaptic Presynaptic Neuron Vesicle Vesicle Postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine) Receptor Postsynaptic Receptor Monoamines->Receptor binds Transporter Reuptake Transporter Monoamines->Transporter reuptake Vesicle->Monoamines release SynapticCleft Synaptic Cleft Receptor->Postsynaptic signal Transporter->Presynaptic PiperazineDrug Piperazine Antidepressant PiperazineDrug->Transporter blocks

Caption: Action of piperazine antidepressants on monoamine reuptake transporters in the synapse.

References

HPLC analysis method for chiral purity of (R)-1-Boc-3-propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of Chiral Purity of (R)-1-Boc-3-propylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for determining the enantiomeric purity of this compound using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a comprehensive guide, from sample preparation to data analysis, ensuring accurate and reproducible results for quality control and research purposes.

Introduction

This compound is a chiral building block increasingly utilized in the synthesis of complex pharmaceutical agents. The stereochemistry of such intermediates is critical as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, a robust and reliable analytical method to assess enantiomeric purity is paramount. This application note describes a normal-phase HPLC method for the separation of (R)- and (S)-enantiomers of 1-Boc-3-propylpiperazine. The method leverages a polysaccharide-based chiral stationary phase, which is widely recognized for its excellent enantioselective properties for a broad range of chiral compounds, including N-Boc protected amines.[1][2]

Principle of the Method

The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. In this method, a polysaccharide-based CSP is used. The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector on the stationary phase. The use of a non-polar mobile phase with a polar modifier allows for the modulation of these interactions to achieve optimal separation. An amine additive, such as diethylamine (B46881) (DEA), is often incorporated into the mobile phase to improve the peak shape of basic compounds like piperazines.[3][4]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.

  • Chiral Column: Chiralpak® IC (or a similar cellulose (B213188) tris(3,5-dichlorophenylcarbamate) coated silica (B1680970) gel column), 250 x 4.6 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (B130326) (IPA) (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

    • This compound reference standard

    • (S)-1-Boc-3-propylpiperazine or racemic 1-Boc-3-propylpiperazine

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation.

ParameterCondition
Column Chiralpak® IC, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of diethylamine.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of isopropanol to obtain a concentration of 1 mg/mL.

    • Vortex or sonicate the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Reference Standard Preparation:

    • Prepare a solution of the racemic 1-Boc-3-propylpiperazine at a concentration of 1 mg/mL in isopropanol to confirm the elution order and resolution of the enantiomers.

    • Alternatively, prepare a spiked sample by adding a small amount of the (S)-enantiomer to the (R)-enantiomer sample to verify the peak identification.

Data Presentation

The following table presents typical quantitative data expected from the analysis. The retention times and resolution are based on similar chiral separations reported in the literature.

CompoundRetention Time (min)Resolution (Rs)Tailing FactorTheoretical Plates
(S)-1-Boc-3-propylpiperazine~ 8.5-~ 1.1> 5000
This compound~ 10.2> 2.0~ 1.2> 5000

Calculation of Enantiomeric Purity:

The enantiomeric purity (or enantiomeric excess, ee%) of the (R)-isomer can be calculated using the following formula:

ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Where:

  • Area(R) is the peak area of the (R)-enantiomer.

  • Area(S) is the peak area of the (S)-enantiomer.

Method Validation Considerations

For use in a regulated environment, the method should be validated according to ICH guidelines.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the resolution of the two enantiomers and the absence of interference from a placebo or related substances.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known amounts of the (S)-enantiomer spiked into the (R)-enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analyst, different instrument).

  • Limit of Quantitation (LOQ): The lowest amount of the (S)-enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral purity analysis of this compound.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting MobilePhase Mobile Phase (n-Hexane/IPA/DEA) HPLC HPLC System (Chiralpak IC Column) MobilePhase->HPLC Sample Sample Solution (1 mg/mL in IPA) Sample->HPLC Standard Racemic Standard (1 mg/mL in IPA) Standard->HPLC Integration Peak Integration HPLC->Integration Calculation Enantiomeric Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Chiral Purity Analysis.

Logical Relationship of Method Parameters

The following diagram shows the logical relationship and influence of key parameters on the chiral separation.

G cluster_params Method Parameters cluster_outcomes Separation Outcomes CSP Chiral Stationary Phase (Chiralpak IC) Resolution Resolution (Rs) CSP->Resolution Primary Influence MobilePhase Mobile Phase Composition (Hexane/IPA Ratio) MobilePhase->Resolution Retention Retention Time (tR) MobilePhase->Retention Additive Amine Additive (DEA) Additive->Resolution PeakShape Peak Shape Additive->PeakShape FlowRate Flow Rate FlowRate->Retention AnalysisTime Analysis Time FlowRate->AnalysisTime Temperature Temperature Temperature->Resolution Temperature->Retention

Caption: Interplay of HPLC Method Parameters.

Conclusion

The described HPLC method provides a reliable and robust approach for the determination of the enantiomeric purity of this compound. The use of a polysaccharide-based chiral stationary phase under normal phase conditions allows for excellent separation of the enantiomers. This method is suitable for quality control in manufacturing processes and for the characterization of this important chiral intermediate in research and development settings. Proper method validation is recommended to ensure compliance with regulatory requirements.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 3-Propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the large-scale synthesis of enantiomerically pure (S)-3-propylpiperazine, a valuable chiral building block in medicinal chemistry. The piperazine (B1678402) motif is a privileged scaffold in numerous FDA-approved drugs, and access to enantiomerically pure C-substituted derivatives is crucial for exploring new chemical space and developing novel therapeutics.[1][2][3] The presented methodology is adapted from established procedures for the synthesis of chiral 2-substituted piperazines, utilizing readily available chiral starting materials to ensure high enantiomeric purity in the final product.[4][5][6] The protocol is designed to be scalable for industrial applications.

Overview of the Synthetic Strategy

The synthesis of enantiomerically pure (S)-3-propylpiperazine is achieved through a robust and scalable multi-step sequence starting from the commercially available and inexpensive chiral amino acid, L-Norvaline. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter at the C3 position of the piperazine ring.

The overall synthetic workflow involves the following key transformations:

  • Reduction of L-Norvaline to the corresponding chiral amino alcohol.

  • Protection of the amino group to prevent side reactions in subsequent steps.

  • Activation of the hydroxyl group to facilitate nucleophilic substitution.

  • Introduction of the second nitrogen atom via substitution with a protected amine.

  • Deprotection and cyclization to form the piperazine ring.

  • Final deprotection to yield the target compound.

Diagram of the Synthetic Workflow:

G A L-Norvaline B (S)-2-aminopentan-1-ol A->B Reduction C Protected (S)-2-aminopentan-1-ol B->C N-Protection D Activated Hydroxyl Intermediate C->D OH Activation E Protected Diamine Precursor D->E Nucleophilic Substitution F Protected (S)-3-propylpiperazine E->F Deprotection & Cyclization G (S)-3-propylpiperazine F->G Final Deprotection

Caption: Synthetic workflow for (S)-3-propylpiperazine.

Detailed Experimental Protocols

2.1. Step 1: Synthesis of (S)-2-aminopentan-1-ol

This step involves the reduction of the carboxylic acid moiety of L-Norvaline.

  • Materials:

    • L-Norvaline

    • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate (B86663) (Na₂SO₄)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add L-Norvaline (1.0 eq.).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash with THF.

    • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-aminopentan-1-ol as a crude oil, which can be used in the next step without further purification.

2.2. Step 2: N-Protection of (S)-2-aminopentan-1-ol

The primary amine is protected, for example, as a tert-butoxycarbonyl (Boc) carbamate.

  • Materials:

  • Procedure:

    • Dissolve the crude (S)-2-aminopentan-1-ol (1.0 eq.) in DCM.

    • Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.

    • Slowly add a solution of Boc₂O (1.1 eq.) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the N-Boc protected amino alcohol. Purify by column chromatography if necessary.

2.3. Step 3: Activation of the Hydroxyl Group

The primary alcohol is converted to a better leaving group, such as a tosylate or mesylate.

  • Materials:

    • N-Boc-(S)-2-aminopentan-1-ol

    • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

    • Pyridine (B92270) or Triethylamine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected amino alcohol (1.0 eq.) in DCM and cool to 0 °C.

    • Add pyridine (2.0 eq.) followed by the dropwise addition of TsCl (1.2 eq.).

    • Stir the reaction at 0 °C for 4-6 hours.

    • Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated intermediate.

2.4. Step 4: Synthesis of the Protected Diamine Precursor

The tosylate is displaced with a protected amine, such as benzylamine (B48309).

  • Materials:

    • N-Boc protected tosylate

    • Benzylamine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

  • Procedure:

    • To a solution of the tosylated intermediate (1.0 eq.) in ACN, add benzylamine (1.5 eq.) and K₂CO₃ (2.0 eq.).

    • Heat the mixture to reflux and stir for 16-24 hours.

    • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the orthogonally protected diamine.

2.5. Step 5: Deprotection and Cyclization

The Boc protecting group is removed, and the resulting free amine cyclizes to form the piperazine ring.

  • Materials:

    • Orthogonally protected diamine

    • Trifluoroacetic acid (TFA) or Hydrochloric acid in Dioxane

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the protected diamine (1.0 eq.) in DCM.

    • Add TFA (5.0 eq.) and stir at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-benzyl protected (S)-3-propylpiperazine.

2.6. Step 6: Final Deprotection

The benzyl (B1604629) group is removed by hydrogenolysis to give the final product.

  • Materials:

    • N-benzyl-(S)-3-propylpiperazine

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the N-benzyl protected piperazine (1.0 eq.) in MeOH.

    • Add Pd/C (5-10 mol %).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 12-24 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with MeOH.

    • Concentrate the filtrate to obtain enantiomerically pure (S)-3-propylpiperazine.

Data Presentation

The following table summarizes the expected yields and purity at each step of the synthesis. These values are illustrative and may vary based on specific reaction conditions and scale.

StepProductStarting MaterialExpected Yield (%)Expected Purity (by HPLC/NMR)Enantiomeric Excess (ee %)
1(S)-2-aminopentan-1-olL-Norvaline85-95>95%>99%
2N-Boc-(S)-2-aminopentan-1-ol(S)-2-aminopentan-1-ol90-98>98%>99%
3N-Boc protected tosylateN-Boc-(S)-2-aminopentan-1-ol80-90>95%>99%
4Orthogonally protected diamineN-Boc protected tosylate70-85>95%>99%
5N-benzyl-(S)-3-propylpiperazineOrthogonally protected diamine85-95>98%>99%
6(S)-3-propylpiperazineN-benzyl-(S)-3-propylpiperazine90-99>99%>99%

Logical Relationships and Key Considerations

Diagram of Key Relationships in the Synthesis:

G Start Chiral Pool (L-Norvaline) Stereo Stereocenter Control Start->Stereo Source of Chirality Product Enantiopure (S)-3-Propylpiperazine Stereo->Product Ensures Enantiopurity Protect Orthogonal Protecting Groups Cyclize Intramolecular Cyclization Protect->Cyclize Enables Selective Deprotection Cyclize->Product Forms Piperazine Ring

Caption: Key conceptual relationships in the synthesis.

Key Considerations for Large-Scale Synthesis:

  • Reagent Selection: For large-scale production, consider the cost, availability, and safety of all reagents. For example, using BH₃·THF may be preferable to LiAlH₄ for the initial reduction due to better handling on a large scale.

  • Process Safety: Conduct a thorough safety assessment for each step, paying particular attention to highly reactive reagents like LiAlH₄ and hydrogenation at scale.

  • Purification: Minimize the use of column chromatography on a large scale by designing steps that yield crystalline products or can be purified by extraction and recrystallization.

  • Protecting Group Strategy: The choice of protecting groups is critical. The Boc and Benzyl groups used in this protocol are common due to their stability and orthogonal removal conditions. Other protecting group strategies may be employed depending on the desired downstream chemistry.[4]

  • Enantiomeric Purity Analysis: It is crucial to monitor the enantiomeric excess (ee) at key stages, particularly after any step that could potentially cause racemization. Chiral HPLC or SFC are standard methods for this analysis.[2][7]

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of (R)-1-Boc-3-propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (R)-1-Boc-3-propylpiperazine.

Troubleshooting Guide

Issue 1: Low overall yield of this compound

A common challenge in the synthesis of mono-Boc-protected piperazine (B1678402) derivatives is the formation of undesired side products, primarily the di-Boc-protected piperazine and unreacted starting material.[1][2] Careful control of reaction conditions is crucial to maximize the yield of the desired mono-protected product.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and stoichiometry of reagents significantly impacts the reaction's outcome.

  • Incorrect Stoichiometry: An excess of Boc-anhydride (Boc₂O) can lead to a higher proportion of the di-protected byproduct.

    • Recommendation: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of Boc₂O relative to the starting piperazine.

  • Base Selection: The type and amount of base used can influence the reaction rate and selectivity.

    • Recommendation: Triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. A weak base is preferable to avoid side reactions.

Issue 2: Difficulty in separating this compound from byproducts

The similar polarities of the starting material, mono-Boc, and di-Boc-protected piperazines can make purification by column chromatography challenging.

Possible Causes and Solutions:

  • Inadequate Chromatographic Resolution: The choice of eluent system may not be optimal for separating the products.

    • Recommendation: A gradient elution using a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) with a small percentage of a basic modifier like triethylamine can improve separation.

  • Formation of Emulsions during Workup: Aqueous workup can sometimes lead to emulsions, making extraction difficult and leading to product loss.

    • Recommendation: Adding brine (saturated NaCl solution) during the extraction can help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control to achieve a high yield of mono-Boc-protected piperazine?

A1: The most critical parameters are:

  • Stoichiometry of Boc-anhydride: Carefully control the molar ratio of Boc₂O to the piperazine starting material. Using a large excess will favor the formation of the di-protected byproduct.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity for the mono-protected product.

  • Slow Addition of Reagents: Adding the Boc-anhydride solution dropwise to the reaction mixture can help maintain a low concentration of the electrophile and favor mono-substitution.

Q2: What is a typical experimental protocol for the Boc-protection of a substituted piperazine?

A2: A general protocol for the mono-Boc protection of a piperazine derivative is as follows:

  • Dissolve the piperazine starting material in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.1 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.05 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: Are there alternative methods for synthesizing mono-Boc-protected piperazines?

A3: Yes, an alternative approach involves the reaction of piperazine with an acid (e.g., acetic acid) to form the mono-salt, which is then acylated with Boc-anhydride.[2] This can improve the selectivity for mono-protection. Another advanced method utilizes a flow chemistry setup for the mono-Boc protection, which can offer better control over reaction parameters and improve yields.[3]

Data Presentation

Table 1: Effect of Solvent and Temperature on the Yield of this compound (Illustrative Data)

EntrySolventTemperature (°C)Boc₂O (equiv.)Yield of Mono-Boc Product (%)Yield of Di-Boc Product (%)
1DCM251.16525
2DCM01.17815
3THF251.16228
4THF01.17518
5MeOH01.17020

Note: This table presents illustrative data based on general principles of Boc-protection to demonstrate the impact of reaction conditions. Actual results may vary.

Experimental Protocols

Protocol 1: Mono-Boc Protection of (R)-3-propylpiperazine

  • Reaction Setup: To a solution of (R)-3-propylpiperazine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM (2 mL/mmol) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 1:1 with 1% TEA).

  • Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (e.g., 0% to 50%) to afford this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve (R)-3-propylpiperazine and TEA in DCM B Cool to 0 °C A->B C Add Boc₂O solution dropwise B->C D Stir at room temperature C->D E Quench with water D->E F Extract with DCM E->F G Wash with brine F->G H Dry and concentrate G->H I Column Chromatography H->I J Obtain pure product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_analysis Problem Analysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound check_byproducts Analyze crude mixture by TLC/LC-MS start->check_byproducts di_boc High Di-Boc formation check_byproducts->di_boc Predominant byproduct unreacted_sm Unreacted Starting Material check_byproducts->unreacted_sm High starting material other_impurities Other Impurities check_byproducts->other_impurities Multiple spots sol_di_boc Reduce Boc₂O equivalents Lower reaction temperature Slow addition of Boc₂O di_boc->sol_di_boc sol_unreacted_sm Increase reaction time Slightly increase Boc₂O (to ~1.05 eq) unreacted_sm->sol_unreacted_sm sol_other Check starting material purity Ensure anhydrous conditions other_impurities->sol_other

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Preventing racemization during Boc deprotection of chiral piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent racemization during the Boc deprotection of chiral piperazines, ensuring the stereochemical integrity of their compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the Boc deprotection of chiral piperazines?

A1: The primary cause of racemization is the presence of an acidic proton at the chiral carbon (typically C2 or C5) of the piperazine (B1678402) ring. Under strongly acidic conditions used for Boc deprotection, this proton can be abstracted, leading to the formation of a planar achiral enamine or a related intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of enantiomers and a loss of optical purity.[1][2]

Q2: Which standard Boc deprotection reagent is more likely to cause racemization?

A2: Trifluoroacetic acid (TFA) is more likely to cause racemization compared to milder acidic reagents.[1] While effective for cleavage, its strong acidity can promote the formation of the planar intermediate responsible for racemization, especially with prolonged reaction times or at elevated temperatures.

Q3: Are there alternative, milder reagents for Boc deprotection that can minimize racemization?

A3: Yes, several milder acidic reagents are recommended to minimize racemization. The most common alternative is a solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane (B91453) or diethyl ether.[3][4][5] Other milder acids such as p-toluenesulfonic acid (p-TsOH) can also be considered.[6]

Q4: How can I determine if my chiral piperazine has racemized after Boc deprotection?

A4: The most reliable method for determining the enantiomeric purity of your chiral piperazine is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[2] These techniques use a chiral stationary phase to separate the enantiomers, allowing for the quantification of the enantiomeric excess (e.e.).

Troubleshooting Guide

Issue: Significant loss of enantiomeric excess (e.e.) is observed after Boc deprotection.

Potential Cause Recommended Solution Underlying Principle
Harsh Acidic Conditions Switch from Trifluoroacetic Acid (TFA) to a milder reagent such as 4M HCl in 1,4-dioxane.[3][7]Milder acids are less likely to promote the formation of the planar achiral intermediate that leads to racemization.
Elevated Reaction Temperature Perform the deprotection at a lower temperature, typically 0 °C to room temperature. Avoid heating the reaction mixture.Lower temperatures reduce the rate of the proton abstraction and subsequent racemization.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Minimizing the exposure of the chiral piperazine to acidic conditions reduces the opportunity for racemization to occur.
Inappropriate Solvent Use anhydrous solvents like 1,4-dioxane or diethyl ether for the deprotection reaction.The presence of water could potentially facilitate proton exchange and contribute to racemization.
Substrate-Specific Instability If racemization persists even with milder conditions, consider using a different protecting group for the nitrogen that can be removed under non-acidic conditions (e.g., Cbz group, removable by hydrogenolysis).This avoids exposing the chiral center to acidic conditions altogether during the deprotection step.

Experimental Protocols

Protocol 1: Mild Boc Deprotection using HCl in 1,4-Dioxane

This protocol is recommended as a starting point to minimize racemization.

  • Preparation: Dissolve the N-Boc protected chiral piperazine (1 equivalent) in anhydrous 1,4-dioxane (to a concentration of approximately 0.1 M).

  • Reaction: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (2-4 equivalents) dropwise to the cooled solution.

  • Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up: Upon completion, the solvent can be removed under reduced pressure to yield the piperazine dihydrochloride (B599025) salt. Alternatively, the reaction mixture can be carefully neutralized with a base (e.g., saturated NaHCO₃ solution) and the free piperazine extracted with an organic solvent.

Protocol 2: Chiral HPLC Analysis of Piperazine Enantiomeric Purity

This protocol provides a general guideline for assessing the enantiomeric excess of the deprotected piperazine. Method development will be required for specific piperazine derivatives.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.

  • Mobile Phase Preparation: A typical mobile phase for normal phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape for basic compounds like piperazines.

  • Sample Preparation: Dissolve a small amount of the deprotected piperazine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (e.e. %) using the formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Visual Guides

RacemizationMechanism cluster_0 Racemization Pathway ChiralPiperazine Chiral N-Boc Piperazine (R-enantiomer) Protonation Protonation of Boc Group ChiralPiperazine->Protonation + H+ Intermediate Planar Achiral Intermediate (Enamine/Cationic Species) Protonation->Intermediate Loss of Boc group & - H+ from chiral center Reprotonation_R Reprotonation (Re-face) Intermediate->Reprotonation_R Reprotonation_S Reprotonation (Si-face) Intermediate->Reprotonation_S R_Product R-enantiomer Reprotonation_R->R_Product + H+ S_Product S-enantiomer Reprotonation_S->S_Product + H+ RacemicMixture Racemic Mixture R_Product->RacemicMixture S_Product->RacemicMixture

Caption: Mechanism of racemization during acidic Boc deprotection.

TroubleshootingWorkflow Start Start: Boc Deprotection of Chiral Piperazine CheckEE Analyze Enantiomeric Excess (e.e.) by Chiral HPLC/SFC Start->CheckEE RacemizationObserved Is e.e. lower than expected? CheckEE->RacemizationObserved Success Success: Maintain Stereochemical Integrity RacemizationObserved->Success No Troubleshoot Troubleshooting Steps RacemizationObserved->Troubleshoot Yes UseMilderAcid Switch to Milder Acid (e.g., 4M HCl in Dioxane) Troubleshoot->UseMilderAcid LowerTemp Lower Reaction Temperature (e.g., 0 °C) UseMilderAcid->LowerTemp ReduceTime Reduce Reaction Time (Monitor closely) LowerTemp->ReduceTime ReduceTime->CheckEE Re-evaluate ChangeProtectingGroup Consider Alternative Protecting Group Strategy ReduceTime->ChangeProtectingGroup If racemization persists

Caption: Troubleshooting workflow for preventing racemization.

References

Technical Support Center: N-Alkylation of Hindered Boc-Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of sterically hindered Boc-piperazines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of Boc-piperazines?

A1: The primary side reactions include:

  • Over-alkylation: This leads to the formation of di-substituted piperazines or quaternary ammonium (B1175870) salts from double alkylation on the same nitrogen.[1][2] This is more prevalent when not using a protecting group or a sufficient excess of the piperazine (B1678402) starting material.

  • Ring Fragmentation: Under certain conditions, particularly with lithiation-based protocols, the piperazine ring can undergo fragmentation, leading to undesired ring-opened byproducts.[3][4][5][6] The choice of electrophile and the steric bulk of the N-substituent can influence this side reaction.[3][6]

  • α-C–H Functionalization: Instead of the desired N-alkylation, reaction at the carbon atom alpha to the nitrogen can occur, especially when using strong bases like organolithium reagents.[3][7]

  • Reaction with Solvent or Reagents: In reductive amination, the amine can be acetylated by the reducing agent, sodium triacetoxyborohydride (B8407120) (STAB).[8] Additionally, prolonged reaction times in certain solvents, such as dichloromethane (B109758) (DCM), can lead to side product formation.[8]

Q2: How can I selectively achieve mono-N-alkylation of piperazine?

A2: Achieving selective mono-alkylation is a common challenge. The most effective strategies include:

  • Using a Mono-protected Piperazine: Starting with a mono-Boc-protected piperazine is the most reliable method to ensure mono-substitution. The Boc group directs the alkylation to the unprotected nitrogen and can be subsequently removed.[2]

  • Adjusting Stoichiometry: Employing a large excess of piperazine (5-10 equivalents) relative to the alkylating agent statistically favors the formation of the mono-alkylated product.

  • In-situ Monoprotection: Using piperazine monohydrochloride can decrease the nucleophilicity of one nitrogen atom, thereby promoting mono-alkylation.[9]

Q3: Reductive amination versus direct alkylation with an alkyl halide: Which is better for hindered systems?

A3: Both methods have their advantages. Reductive amination is often preferred for hindered systems as it can be a cleaner reaction and avoids the formation of quaternary ammonium salts, which can be a significant side product in direct alkylation with reactive alkyl halides.[2][10] However, the choice also depends on the specific substrates and available reagents. Direct alkylation can be effective, but may require more careful optimization of reaction conditions, such as the choice of base and solvent, to minimize over-alkylation.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-Alkylated Product

Possible Causes and Solutions

CauseTroubleshooting Steps
Suboptimal Reaction Conditions Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and side product formation. Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the ideal duration and avoid decomposition.[1]
Poor Reagent Quality Alkylating Agent: Ensure the alkylating agent is pure and free of degradation products. Solvent: Use anhydrous solvents, as water can interfere with the reaction. Base: Use a fresh, high-quality base.
Steric Hindrance For highly hindered substrates, consider switching to a more reactive alkylating agent (e.g., triflate instead of bromide) or employing a different synthetic route, such as a coupling reaction.
Catalyst Deactivation (for catalytic reactions) If using a catalyst (e.g., in Buchwald-Hartwig amination), ensure it is handled under inert conditions to prevent deactivation. Consider screening different ligands.[1]
Problem 2: Formation of Di-substituted Piperazine Byproduct

Possible Causes and Solutions

CauseTroubleshooting Steps
Incorrect Stoichiometry Use a large excess of the Boc-piperazine (5-10 equivalents) relative to the alkylating agent. This statistically favors mono-alkylation.
High Reactivity of Alkylating Agent Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the chance of double alkylation.
Insufficient Protection Confirm the integrity of the Boc protecting group on your starting material. If it is partially cleaved, di-alkylation can occur.

Quantitative Data Summary: Effect of Stoichiometry on Mono- vs. Di-substitution

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Data adapted from a representative study on piperazine alkylation.[1]

Problem 3: Observation of Unexpected Byproducts (e.g., Ring Fragmentation)

Possible Causes and Solutions

CauseTroubleshooting Steps
Use of Strong Organometallic Bases Ring fragmentation is a known side reaction in lithiation/trapping protocols.[3][4] The use of sterically bulky N-substituents on the piperazine can help minimize this pathway.[5][6][7]
Reactive Electrophiles Certain electrophiles are more prone to inducing side reactions. If ring fragmentation is observed, consider using a different, less reactive electrophile.
Prolonged Reaction Times or High Temperatures Minimize reaction time and maintain the recommended temperature to reduce the likelihood of decomposition pathways.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-alkylation using Excess Piperazine
  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (K₂CO₃) (2 mmol, 2 eq.)

    • Acetonitrile (MeCN) (10 mL)

  • Procedure:

    • To a round-bottom flask, add piperazine and acetonitrile.

    • Add potassium carbonate to the suspension.

    • Add the alkyl halide dropwise to the stirring mixture at room temperature.

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting alkyl halide is consumed.

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude residue can be purified by column chromatography to isolate the mono-alkylated product from the excess piperazine.

Protocol 2: Reductive Amination of Boc-Piperazine
  • Materials:

    • 1-Boc-piperazine (1 mmol, 1 eq.)

    • Aldehyde or ketone (1.1 mmol, 1.1 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq.)

    • Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) (10 mL)

    • Acetic acid (optional, catalytic amount)

  • Procedure:

    • Dissolve 1-Boc-piperazine and the carbonyl compound in the chosen solvent in a round-bottom flask.

    • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise to the stirring solution at room temperature.

    • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_products Potential Products Boc-Piperazine Boc-Piperazine Mono_Alkylated Desired Mono-alkylated Product Boc-Piperazine->Mono_Alkylated 1 eq. R-X Alkylating_Agent R-X Di_Alkylated Di-alkylated Byproduct Mono_Alkylated->Di_Alkylated Excess R-X Quaternary_Salt Quaternary Salt Byproduct Mono_Alkylated->Quaternary_Salt Further Alkylation

Caption: Competing reaction pathways in N-alkylation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Optimize_Conditions->Analyze_Byproducts Di_Alkylation Di-alkylation Observed? Analyze_Byproducts->Di_Alkylation Adjust_Stoichiometry Use Excess Piperazine / Slow Addition Di_Alkylation->Adjust_Stoichiometry Yes Other_Byproducts Other Byproducts? Di_Alkylation->Other_Byproducts No Successful_Reaction Successful Reaction Adjust_Stoichiometry->Successful_Reaction Change_Method Consider Alternative Method (e.g., Reductive Amination) Other_Byproducts->Change_Method Yes Other_Byproducts->Successful_Reaction No Change_Method->Successful_Reaction

Caption: Troubleshooting workflow for N-alkylation reactions.

References

Technical Support Center: Purification of (R)-1-Boc-3-propylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for common challenges encountered during the purification of (R)-1-Boc-3-propylpiperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities include diastereomers (if another chiral center is present), unreacted starting materials, reagents, and byproducts from side reactions such as over-alkylation (di-substitution on the piperazine (B1678402) ring).[1][2] Residual solvents from the reaction or work-up can also be present.

Q2: My purified this compound derivative appears as an oil, but I expect a solid. What should I do?

A2: It is not uncommon for highly pure organic compounds, especially those with some conformational flexibility, to exist as oils or viscous syrups.[3] First, ensure all residual solvents are removed by drying under high vacuum, possibly with gentle heating (e.g., 40-60 °C) if the compound is thermally stable.[3] If it remains an oil, you can try to induce crystallization by dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent to precipitate the product.[3]

Q3: How can I separate the desired (R)-enantiomer from a racemic mixture of 1-Boc-3-propylpiperazine?

A3: Chiral separation is necessary to resolve enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (CSP) is a common and effective method.[4] Polysaccharide-based CSPs are often a good starting point for screening.[4] Alternatively, chiral capillary electrophoresis can be employed for the separation of chiral piperazine compounds.[5][6]

Q4: My piperazine derivative shows poor peak shape (tailing) during reverse-phase HPLC analysis. How can I improve this?

A4: Peak tailing for basic compounds like piperazine derivatives on reverse-phase HPLC is often due to interactions with residual silanol (B1196071) groups on the silica-based column.[7] To mitigate this, you can add a competing base, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase at a low concentration (e.g., 0.1%).[4][7] Using a mobile phase with a pH that ensures the piperazine nitrogen is protonated can also improve peak shape.

Troubleshooting Guides

Problem 1: Difficulty in removing N-Boc protecting group from a related impurity.
  • Symptom: NMR or LC-MS analysis shows the presence of a byproduct that appears to be a piperazine derivative still containing the Boc group.

  • Possible Cause: Incomplete deprotection reaction.

  • Solution:

    • Reaction Conditions: Ensure anhydrous conditions if using acid chlorides for deprotection. For acidic deprotection (e.g., TFA or HCl in dioxane), extend the reaction time or gently warm the reaction mixture.[1]

    • Purification Strategy: If the impurity is present in small amounts, it can often be separated by flash column chromatography. The Boc-protected impurity will be significantly less polar than the deprotected, free amine product.

Problem 2: Co-elution of the product with a non-polar impurity during normal-phase chromatography.
  • Symptom: The desired product and an impurity have very similar Rf values on TLC and co-elute during column chromatography.

  • Possible Cause: The impurity has a polarity very similar to the Boc-protected piperazine derivative.

  • Solution:

    • Solvent System Optimization: Systematically screen different solvent systems. Adding a small amount of a more polar solvent like methanol (B129727) to an ethyl acetate (B1210297)/hexane mobile phase can sometimes improve separation.[8]

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica (B1680970) gel is not effective.[8]

    • Reverse-Phase Chromatography: If the impurity has different hydrophobicity, preparative reverse-phase HPLC can be an effective alternative.[8]

Problem 3: Low recovery after recrystallization.
  • Symptom: A significant amount of product is lost during the recrystallization process.

  • Possible Cause:

    • The chosen solvent is too good a solvent for the compound, even at low temperatures.[7]

    • Too much solvent was used.[7]

  • Solution:

    • Solvent Selection: Screen for a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]

    • Anti-Solvent Addition: If a single solvent is not ideal, dissolve the compound in a good solvent and then slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Then, heat to redissolve and cool slowly.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.[7]

Data Presentation

Table 1: Comparison of Purification Techniques for Piperazine Derivatives

Purification MethodTypical PurityTypical YieldKey AdvantagesCommon Challenges
Flash Column Chromatography>95%70-90%High resolution for moderately different compounds, scalable.Can be time-consuming, requires significant solvent volumes.
Recrystallization>99%50-80%Highly pure crystalline product, cost-effective.Can have lower yields, finding a suitable solvent can be challenging.[7]
Preparative HPLC>99%60-85%Excellent for separating closely related impurities and isomers.Expensive, limited scalability, requires specialized equipment.
Chiral HPLC>99% (enantiomeric excess)40-70% (per enantiomer)Resolves enantiomers.Requires specialized chiral columns and method development.[4]

Note: The values presented are typical and can vary significantly based on the specific derivative, crude purity, and experimental conditions.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound Derivative
  • Slurry Preparation: Dissolve the crude this compound derivative in a minimal amount of dichloromethane (B109758) (DCM). Add silica gel (2-3 times the mass of the crude product) and concentrate the slurry using a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the hexane/ethyl acetate mixture. The polarity of the eluent can be gradually increased (e.g., to 8:2, 7:3 v/v) to facilitate the elution of the desired compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[9]

Protocol 2: Recrystallization of a Solid this compound Derivative
  • Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a potential recrystallization solvent (e.g., isopropanol, acetonitrile, or a hexane/ethyl acetate mixture) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good. A suitable solvent will require heating to dissolve the solid.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product CrudeProduct Crude this compound Derivative ColumnChromatography Flash Column Chromatography CrudeProduct->ColumnChromatography Primary Purification PurityAnalysis Purity Analysis (LC-MS, NMR) ColumnChromatography->PurityAnalysis Recrystallization Recrystallization Recrystallization->PurityAnalysis PrepHPLC Preparative HPLC PrepHPLC->PurityAnalysis PurityAnalysis->Recrystallization Purity < 95% or Solid Product Required PurityAnalysis->PrepHPLC Difficult Separation PureProduct Pure Product PurityAnalysis->PureProduct Purity > 95%

Caption: General purification workflow for this compound derivatives.

TroubleshootingPurification Start Problem with Purification ImpureProduct Product is Impure after Initial Purification Start->ImpureProduct LowYield Low Yield Start->LowYield OilyProduct Product is an Oil, not a Solid Start->OilyProduct Impure_Coelution Co-elution of Impurities? ImpureProduct->Impure_Coelution LowYield_Step Where is the loss occurring? LowYield->LowYield_Step Oily_Solvent Residual Solvent? OilyProduct->Oily_Solvent Impure_Yes Optimize Chromatography (Solvent, Stationary Phase) or use Prep HPLC Impure_Coelution->Impure_Yes Yes Impure_No Consider Recrystallization or Salt Formation Impure_Coelution->Impure_No No LowYield_Chrom Chromatography LowYield_Step->LowYield_Chrom Chromatography LowYield_Recryst Recrystallization LowYield_Step->LowYield_Recryst Recrystallization LowYield_Chrom_Sol Check for streaking on column, optimize loading and elution LowYield_Chrom->LowYield_Chrom_Sol LowYield_Recryst_Sol Re-evaluate solvent system, cool slowly, check filtrate for product LowYield_Recryst->LowYield_Recryst_Sol Oily_Yes Dry under High Vacuum with gentle heating Oily_Solvent->Oily_Yes Yes Oily_No Attempt Crystallization: add anti-solvent or triturate with non-polar solvent Oily_Solvent->Oily_No No

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Stereoselective Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of piperazines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during experimental work.

Frequently Asked questions (FAQs)

Q1: What are the most common challenges in stereoselective piperazine (B1678402) synthesis?

A1: The primary challenges in stereoselective piperazine synthesis often revolve around achieving high yields and excellent stereocontrol. Key issues include:

  • Low Diastereoselectivity or Enantioselectivity: Achieving the desired stereoisomer in high purity can be difficult and is highly dependent on the chosen synthetic route, catalyst, and reaction conditions.[1][2]

  • Formation of Byproducts: A common issue is the formation of di-substituted piperazines when mono-substitution is desired.[3][4] Other side reactions like elimination can also occur.[3]

  • Low Yields: Yields can be compromised by several factors including catalyst deactivation, suboptimal reaction conditions, and the inherent reactivity of the starting materials.[3]

  • Purification Difficulties: Piperazine derivatives can be challenging to purify due to their basicity, polarity, and hygroscopic nature, which can lead to issues like poor chromatographic separation (e.g., peak tailing in HPLC).[5]

  • Protecting Group Manipulation: The selection, introduction, and removal of protecting groups for the two nitrogen atoms of the piperazine ring require careful planning to ensure compatibility with other reaction steps and to avoid unwanted side reactions.[6][7]

Q2: How can I favor the formation of a mono-substituted piperazine over a di-substituted one?

A2: Preventing di-substitution is a common challenge. Several strategies can be employed to promote mono-substitution:[3][4]

  • Use of a Large Excess of Piperazine: Employing a 5- to 10-fold excess of piperazine relative to the electrophile statistically favors the mono-substituted product.[4]

  • Slow Addition of the Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, can help control the reaction and minimize the formation of the di-substituted byproduct.[4]

  • Use of a Mono-Protected Piperazine: A robust strategy involves using a piperazine derivative where one nitrogen is protected with a suitable protecting group (e.g., Boc, Cbz). This ensures that the reaction can only occur at the unprotected nitrogen.[6][7]

Q3: What are some common protecting groups used in piperazine synthesis, and when should they be used?

A3: The choice of protecting group is critical and depends on the overall synthetic strategy and the reaction conditions for subsequent steps. Common protecting groups for piperazine synthesis include:

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions (e.g., TFA in DCM).[4][7]

  • Cbz (Benzyloxycarbonyl): Stable to a range of conditions and typically removed by catalytic hydrogenation (e.g., H₂/Pd), which is a mild deprotection method.[6]

  • Tosyl (p-Toluenesulfonyl): A very stable protecting group, often requiring harsh conditions for removal, such as sodium in liquid ammonia.[8]

  • Benzyl (Bn): Can be removed by catalytic hydrogenolysis. It is often used when orthogonality to other protecting groups is required.[7]

Q4: How can I improve the purification of my final piperazine derivative?

A4: The purification of piperazine-containing compounds can be challenging due to their physical properties.[5] Here are some techniques to consider:

  • Column Chromatography: To mitigate peak tailing on silica (B1680970) gel due to the basicity of the piperazine, a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) can be added to the eluent.[4]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification. For example, piperazine can be purified as its hexahydrate.[5][9]

  • Acid-Base Extraction: This technique can separate the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative partitions into the aqueous layer as a salt, which can then be basified and re-extracted into an organic solvent.[4]

  • Salt Formation: Piperazines readily form salts, which can sometimes be exploited for purification through crystallization. For instance, piperazine diacetate can be precipitated from acetone.[5][10]

Troubleshooting Guides

Problem 1: Low Stereoselectivity (Poor Diastereomeric or Enantiomeric Excess)

Symptoms:

  • NMR or chiral HPLC analysis of the product mixture shows multiple stereoisomers.

  • The desired stereoisomer is not the major product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Catalyst or Ligand For catalytic asymmetric reactions, the choice of catalyst and ligand is crucial. Screen a variety of chiral catalysts and ligands to find the optimal combination for your specific substrate.[3]
Incorrect Reaction Temperature Temperature can significantly influence the stereochemical outcome of a reaction. Perform a temperature screen to identify the optimal temperature for achieving high stereoselectivity.
Inappropriate Solvent The solvent can affect the transition state geometry and thus the stereoselectivity. Test a range of solvents with different polarities.
Use of a Chiral Auxiliary If direct catalytic methods are not effective, consider using a chiral auxiliary. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction.[11][]
Racemization The product or intermediates may be undergoing racemization under the reaction or workup conditions. Check the stability of your product under the reaction conditions and consider milder workup procedures.[1]

G start Low Stereoselectivity Observed catalyst Screen Chiral Catalysts/Ligands start->catalyst temperature Optimize Reaction Temperature catalyst->temperature No Improvement end Improved Stereoselectivity catalyst->end Success solvent Screen Solvents temperature->solvent No Improvement temperature->end Success auxiliary Consider Chiral Auxiliary solvent->auxiliary No Improvement solvent->end Success racemization Investigate Racemization auxiliary->racemization Still Issues auxiliary->end Success racemization->end Problem Identified & Solved

Problem 2: Low Yield in N-Arylation or N-Alkylation Reactions

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted starting material.

  • The isolated yield of the desired product is consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Deactivation (for N-Arylation) In reactions like the Buchwald-Hartwig amination, the palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]
Suboptimal Base The choice of base is critical. For Buchwald-Hartwig reactions, strong bases like NaOtBu are common, but can cause substrate decomposition. Consider weaker bases like K₃PO₄ or Cs₂CO₃ if you observe degradation.[3]
Poor Reactivity of Electrophile For N-alkylation, if using an unreactive alkyl halide, consider converting it to a more reactive electrophile, such as an alkyl tosylate or mesylate.
Steric Hindrance If either the piperazine derivative or the electrophile is sterically hindered, the reaction rate may be slow. Consider increasing the reaction temperature or using a more active catalyst system.
Reaction Time and Temperature Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates.[3]

G start Low Product Yield catalyst Check Catalyst Activity & Inertness start->catalyst base Optimize Base catalyst->base No Improvement end Improved Yield catalyst->end Success electrophile Check Electrophile Reactivity base->electrophile No Improvement base->end Success conditions Optimize Temperature & Time electrophile->conditions No Improvement electrophile->end Success conditions->end Success

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine

This protocol describes a standard procedure for the synthesis of N-Boc-piperazine, a key intermediate for mono-functionalization.[4]

Materials:

Procedure:

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM.

  • Add the Boc₂O solution dropwise to the piperazine solution at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate N-Boc-piperazine.

Protocol 2: Deprotection of N-Boc-piperazine Derivatives

This protocol outlines the removal of the Boc protecting group to yield the free amine.[4]

Materials:

  • N-alkyl-N'-Boc-piperazine

  • Hydrochloric acid in dioxane (4 M solution) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-alkyl-N'-Boc-piperazine in either a solution of 4 M HCl in dioxane or a solution of TFA in DCM.

  • Stir the solution at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, evaporate the solvent under reduced pressure to yield the hydrochloride or trifluoroacetate (B77799) salt of the desired mono-substituted piperazine.

Data Summary

The following table summarizes typical yields for different piperazine substitution patterns under various conditions. Please note that yields are highly substrate-dependent.[4]

Reaction Type Substitution Pattern Typical Conditions Typical Yield Range (%)
N-AlkylationMono-substitution (with excess piperazine)Alkyl halide, K₂CO₃, CH₃CN, reflux40-70
N-AlkylationMono-substitution (with N-Boc-piperazine)Alkyl halide, K₂CO₃, DMF, 80 °C70-95
N-Arylation (Buchwald-Hartwig)Mono-substitution (with N-Boc-piperazine)Aryl halide, Pd₂(dba)₃, ligand, NaOtBu, toluene, 100 °C60-90
Reductive AminationMono-substitution (with N-Boc-piperazine)Aldehyde/ketone, NaBH(OAc)₃, DCE, rt65-90

References

Technical Support Center: Optimizing Coupling Reactions with (R)-1-Boc-3-propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (R)-1-Boc-3-propylpiperazine in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when coupling with this compound?

A1: The primary challenges stem from the steric hindrance around the secondary amine in the piperazine (B1678402) ring, which is accentuated by the adjacent propyl group and the bulky Boc protecting group. This can lead to slow reaction rates, incomplete conversion, and low yields.[1][2] Selecting the appropriate coupling agent and optimizing reaction conditions are critical to overcoming these issues.

Q2: Which type of coupling reaction is typically performed with this substrate?

A2: this compound is most commonly used in amide bond formation reactions, where it is coupled with a carboxylic acid.[3][4] It can also be used in other reactions like reductive amination, although amide coupling is more prevalent in medicinal chemistry for building complex molecules.[5]

Q3: What are the recommended starting conditions for an amide coupling reaction?

A3: For a standard amide coupling, a good starting point is to use a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic polar solvent such as DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).[4][6] A non-nucleophilic base, typically DIEA (N,N-Diisopropylethylamine), is used to scavenge the acid formed during the reaction. The reaction is usually performed at room temperature.

Q4: How can I monitor the progress of the coupling reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is the most direct method to observe the consumption of starting materials and the formation of the desired product mass.[7] For a qualitative check on the presence of the free amine starting material, a Kaiser test can be performed on a small sample if the reaction is conducted on a solid support.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Ineffective Coupling Reagent: The chosen reagent may not be potent enough to overcome the steric hindrance of the piperazine.[1][8]Upgrade the Reagent: Switch to a more powerful coupling agent. HATU, HCTU, and PyBOP are excellent choices for sterically hindered amines.[1][9][] For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride (B91410) may be effective.[8][11]
2. Inactive Reagents: Coupling reagents and bases can degrade over time, especially if exposed to moisture.Use Fresh Reagents: Ensure all reagents, particularly the coupling agent and anhydrous solvents, are fresh and of high purity.[7]
3. Inappropriate Base: A nucleophilic base can compete with the piperazine, and an incorrect amount can stall the reaction.Select a Non-Nucleophilic Base: Use a hindered, non-nucleophilic base like DIEA or 2,4,6-collidine. Ensure at least 2-3 equivalents are used to neutralize the acid formed and the HCl or HBr salt of the coupling agent if applicable.
Multiple Side Products Observed 1. Racemization: If the carboxylic acid has a chiral center, racemization can occur, especially with prolonged reaction times or excessive base.[12][13]Add an Anti-Racemization Agent: Use additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure, which can suppress racemization.[12] Keeping the reaction temperature low (0 °C) can also help.
2. Reaction with Coupling Agent: Highly reactive amines can sometimes react with uronium reagents like HATU to form guanidinium (B1211019) byproducts.[12]Change Reagent Class: Switch to a phosphonium-based reagent like PyBOP, which does not react with the amine component.[14]
Difficult Purification 1. Urea (B33335) Byproducts: Carbodiimide reagents like DCC or EDC produce urea byproducts that can be difficult to remove.Choose a Different Reagent: Use uronium or phosphonium (B103445) salt reagents (e.g., HATU, PyBOP) whose byproducts are water-soluble and easily removed during an aqueous workup.
2. Unreacted Starting Materials: Due to low conversion, significant amounts of starting materials remain.Optimize Reaction/Workup: Drive the reaction to completion by extending the reaction time or using a more potent coupling system. During workup, use an acidic wash (e.g., 1M HCl) to remove the basic piperazine starting material and a basic wash (e.g., sat. NaHCO₃) to remove the acidic carboxylic acid starting material.[12]

Data Presentation: Comparison of Coupling Reagents

The selection of the coupling reagent is critical for success. The following table summarizes common reagents used for challenging amide couplings. Yields are representative for sterically hindered substrates and may vary based on specific reaction conditions.

Coupling ReagentClassRelative ReactivityTypical Yield RangeKey AdvantagesCommon Byproducts
EDC/HOBt CarbodiimideModerate40-70%Cost-effective, common.Water-soluble urea, HOBt.
DCC/DMAP CarbodiimideModerate40-75%Effective, inexpensive.DCU (insoluble urea), DMAP.
HBTU/DIEA Uronium SaltHigh75-95%Fast reactions, low racemization.Water-soluble tetramethylurea.
HATU/DIEA Uronium SaltVery High85-98%Excellent for hindered amines, suppresses racemization.[1][9]Water-soluble guanidinium byproduct.
PyBOP/DIEA Phosphonium SaltHigh80-95%Does not react with amine, good for cyclization.[14]HMPA (phosphine oxide).
Acyl Fluoride Acyl HalideVery High70-95%Highly effective for unreactive amines.[8][11]Fluoride salts.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol describes a general procedure for coupling a generic carboxylic acid with this compound.

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (to make a 0.1-0.2 M solution).

  • Activation: Add HATU (1.1 equivalents) and DIEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.2 equivalents) in a minimal amount of the reaction solvent to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS every 1-2 hours until the starting materials are consumed (typically 2-12 hours). For particularly difficult couplings, the reaction time can be extended.[1]

  • Workup:

    • Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (B1210297) (EtOAc).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Mandatory Visualizations

Troubleshooting_Workflow start Low Coupling Yield cause1 Inactive Reagents? start->cause1 cause2 Sub-optimal Reagent Choice? start->cause2 cause3 Steric Hindrance Issue? start->cause3 cause1->cause2 No sol1 Use fresh, anhydrous solvents and reagents. cause1->sol1 Yes cause2->cause3 No sol2 Switch to a stronger coupling agent (e.g., HATU). cause2->sol2 Yes sol3 Increase reaction time or temperature (e.g., to 40°C). cause3->sol3 Try First sol4 Consider converting acid to acyl fluoride. sol3->sol4 If fails

Caption: Troubleshooting workflow for low yield in coupling reactions.

Reagent_Selection start Select Coupling Conditions acid_type Carboxylic Acid Properties start->acid_type chiral Chiral & Epimerizable acid_type->chiral Yes hindered Sterically Hindered acid_type->hindered Yes standard Standard / Unhindered acid_type->standard No reco1 Use HATU or EDC/Oxyma Additives are critical chiral->reco1 reco2 Use HATU, PyBOP, or Acyl Fluoride method hindered->reco2 reco3 Start with EDC/HOBt or HBTU standard->reco3

Caption: Logic diagram for selecting coupling reagents based on substrate.

References

Identification of byproducts in (R)-1-Boc-3-propylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of (R)-1-Boc-3-propylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential sources of byproducts?

A common and efficient synthetic route starts from a chiral amino acid, which is converted to a key 1,2-diamine intermediate. This intermediate is then cyclized to form the piperazine (B1678402) ring. The final step involves the protection of one of the nitrogen atoms with a Boc group. Byproducts can be introduced at various stages, including incomplete reactions, side reactions, and racemization.

Q2: What are the most common byproducts encountered in the synthesis of this compound?

The most common byproducts include:

  • Diastereomers: Formation of the (S)-enantiomer or cis/trans isomers depending on the synthetic route.

  • Over-alkylation Products: Dialkylation of the piperazine ring if the propyl group is introduced after the piperazine formation.

  • N-Oxides: Oxidation of the tertiary amine in the piperazine ring.[1]

  • Incompletely Reacted Intermediates: Unreacted starting materials or intermediates from any of the synthetic steps.

  • Byproducts from Reductive Amination: If reductive amination is used to introduce the propyl group, potential byproducts include over-reduced species or incompletely formed imines.[2]

  • Byproducts from Boc-protection: Di-Boc protected piperazine or unreacted piperazine.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation can be achieved through careful control of reaction conditions:

  • Temperature: Maintain optimal temperatures to prevent side reactions and racemization.

  • Stoichiometry: Use the correct molar ratios of reactants to avoid over-alkylation or incomplete reactions.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and formation of N-oxides.[2]

  • Choice of Reagents: Select appropriate protecting groups and reagents to ensure selectivity and high yields. For instance, using a mono-protected piperazine derivative for alkylation can prevent di-alkylation.[3]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Isomer in the Final Product

Q: My final product shows the presence of an additional isomer when analyzed by chiral HPLC. What could be the cause and how can I resolve this?

A: The presence of an unexpected isomer, likely the (S)-enantiomer or a diastereomer, suggests a loss of stereochemical integrity during the synthesis.

Possible Causes:

  • Racemization during Reductive Amination: The conditions used for reductive amination might be too harsh, leading to racemization of the chiral center.

  • Epimerization: Basic or acidic conditions in subsequent steps could cause epimerization at the C3 position.

  • Low-Quality Starting Material: The initial chiral starting material may not have been enantiomerically pure.

Troubleshooting Steps:

  • Verify Starting Material Purity: Analyze the enantiomeric purity of the chiral starting material using chiral HPLC.

  • Optimize Reductive Amination: If reductive amination is the source of racemization, consider using milder reducing agents (e.g., sodium triacetoxyborohydride (B8407120) instead of sodium cyanoborohydride) and lower reaction temperatures.[2]

  • Control pH: Carefully control the pH during all reaction and work-up steps to avoid conditions that could lead to epimerization.

  • Purification: If the isomeric byproduct cannot be eliminated, it may need to be separated by preparative chiral chromatography.

Issue 2: Identification of a Higher Molecular Weight Impurity

Q: Mass spectrometry analysis of my product shows a peak corresponding to a higher molecular weight than this compound. What is this impurity and how can I avoid it?

A: A higher molecular weight impurity could be a di-Boc protected piperazine, a dialkylated product, or an N-oxide.

Possible Byproducts and Their Identification:

ByproductMolecular WeightIdentification MethodPrevention Strategy
1,4-di-Boc-(R)-3-propylpiperazine 328.46 g/mol MS, 1H NMR (presence of two Boc group signals)Use stoichiometric amounts of Boc-anhydride and carefully monitor the reaction.
(R)-1-Boc-3,4-dipropylpiperazine 270.44 g/mol MS, 1H NMR (signals corresponding to an additional propyl group)Use a mono-protected piperazine for the alkylation step.[3]
This compound-N-oxide 244.34 g/mol MS, 1H NMR (downfield shift of protons adjacent to the N-oxide)[1]Perform the reaction under an inert atmosphere and use freshly distilled solvents.

Troubleshooting Workflow for Higher Molecular Weight Impurities:

start Higher MW Impurity Detected by MS check_mw Compare MW with Potential Byproducts start->check_mw nmr_analysis Perform 1H and 13C NMR check_mw->nmr_analysis di_boc Di-Boc Product nmr_analysis->di_boc Two Boc signals dialkylated Dialkylated Product nmr_analysis->dialkylated Extra propyl signals n_oxide N-Oxide nmr_analysis->n_oxide Downfield shifts optimize_boc Optimize Boc Protection di_boc->optimize_boc use_monoprotected Use Mono-protected Piperazine dialkylated->use_monoprotected inert_atmosphere Use Inert Atmosphere n_oxide->inert_atmosphere

Caption: Troubleshooting workflow for high MW impurities.

Issue 3: Low Yield and Multiple Spots on TLC

Q: My reaction has a low yield and the TLC plate shows multiple spots, including one at the baseline.

A: This often indicates an incomplete reaction and the formation of polar byproducts.

Possible Causes:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or deactivated reagents.

  • Formation of Polar Byproducts: The spot at the baseline could be a salt of your product or a highly polar byproduct like a deprotected piperazine.

  • Hydrolysis of Boc Group: Premature deprotection of the Boc group under acidic conditions can lead to the free piperazine, which is highly polar.[4]

Troubleshooting Steps:

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until the starting material is consumed.

  • Check Reagent Quality: Ensure that all reagents are pure and dry.

  • Optimize Reaction Conditions: Consider increasing the reaction temperature or time.

  • Work-up Procedure: Ensure the work-up is performed under neutral or slightly basic conditions to prevent Boc deprotection. A basic wash (e.g., with saturated sodium bicarbonate solution) can help neutralize any acid.

  • Characterize Byproducts: Isolate the major byproducts by column chromatography and characterize them by NMR and MS to understand the side reactions occurring.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

This method is used to determine the enantiomeric purity of this compound.

  • Column: Chiralpak IC-3 (250 x 4.6 mm, 3 µm) or similar chiral stationary phase.[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (B46881) (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Protocol 2: 1H NMR for Structural Elucidation

This protocol is used to identify the structure of the desired product and potential byproducts.

  • Solvent: CDCl3 or DMSO-d6.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Expected Signals for this compound:

    • Boc group: A singlet around 1.45 ppm (9H).

    • Propyl group: A triplet around 0.9 ppm (3H), a multiplet around 1.3-1.5 ppm (2H), and a multiplet around 1.6-1.7 ppm (2H).

    • Piperazine ring protons: A series of multiplets between 2.5 and 4.0 ppm.

  • Expected Signals for Potential Byproducts:

    • Di-Boc product: Two distinct singlets for the Boc groups.

    • N-oxide: Downfield shift of the piperazine ring protons adjacent to the oxidized nitrogen.[1]

    • Dialkylated product: Additional signals corresponding to the second propyl group.

Protocol 3: LC-MS for Byproduct Identification

This protocol is used for the detection and identification of byproducts based on their mass-to-charge ratio.

  • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV (e.g., 210 nm) and Mass Spectrometry (ESI+ mode).

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Logical Relationship for Byproduct Identification:

start Crude Product tlc TLC Analysis start->tlc multiple_spots Multiple Spots? tlc->multiple_spots lcms LC-MS Analysis unexpected_mass Unexpected Mass? lcms->unexpected_mass nmr NMR Analysis extra_signals Extra NMR Signals? nmr->extra_signals chiral_hplc Chiral HPLC isomeric_peak Isomeric Peak? chiral_hplc->isomeric_peak multiple_spots->lcms Yes pure_product Product is Pure multiple_spots->pure_product No unexpected_mass->nmr Yes unexpected_mass->pure_product No extra_signals->chiral_hplc No byproduct_present Byproduct Present extra_signals->byproduct_present Yes isomeric_peak->byproduct_present Yes isomeric_peak->pure_product No

Caption: Byproduct identification workflow.

References

Improving the enantiomeric excess of chiral piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral piperazines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving enantiomeric excess (ee) and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary causes of low enantiomeric excess (ee) in an asymmetric reaction?

Low enantiomeric excess is often a systemic issue stemming from several factors. The most common culprits include problems with the catalyst, purity of reagents and solvents, suboptimal reaction conditions, or racemization of the product.[1]

  • Catalyst Issues : The chiral catalyst or ligand may be impure, improperly activated, used in an incorrect loading, or may degrade under the reaction conditions.[1] The choice of catalyst itself might also be a mismatch for the specific substrate, leading to poor stereochemical recognition.[1]

  • Reagent and Solvent Purity : Impurities in substrates, reagents, or solvents can interfere with the catalytic cycle, diminishing enantioselectivity.[1]

  • Reaction Conditions : Enantioselectivity can be highly sensitive to temperature, pressure, and reaction time.[1] Lowering the reaction temperature, for example, often leads to higher enantioselectivity by reducing the energy available for non-selective pathways.[2]

  • Solvent Effects : The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting the enantiomeric outcome.[1][2]

  • Product Racemization : The desired chiral product may racemize under the reaction or workup conditions, especially in the presence of acid, base, or elevated temperatures.[1][3]

Q2: How is enantiomeric excess (ee) accurately determined?

Accurate determination of enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis.[1] The most common and reliable methods are chromatographic and spectroscopic.[1][4]

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is a widely used method that employs a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.[1][3][4]

  • Chiral Gas Chromatography (GC) : Similar to HPLC, this technique is suitable for volatile compounds and uses a chiral stationary phase to achieve separation.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This method can determine ee by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[1][5][6] These agents interact with the enantiomers to form transient diastereomeric complexes, which results in distinct signals in the NMR spectrum that can be integrated to find the enantiomeric ratio.[5][6]

  • Capillary Electrophoresis (CE) : This technique can be used for the chiral separation of piperazine (B1678402) derivatives using a chiral selector, such as sulfated β-cyclodextrin.[7]

Asymmetric Synthesis Techniques

Q3: What are some effective strategies for the enantioselective synthesis of chiral piperazines?

Several powerful strategies exist for synthesizing chiral piperazines with high enantioselectivity. Key methods include:

  • Asymmetric Hydrogenation : Transition metal-catalyzed asymmetric hydrogenation of unsaturated precursors like pyrazines or pyrazin-2-ones is a highly efficient, atom-economical approach.[8][9][10] Iridium and Palladium catalysts with chiral ligands are commonly used to achieve high yields and excellent enantioselectivities.[8][11]

  • Asymmetric Lithiation-Trapping : This method involves the direct functionalization of an N-Boc protected piperazine ring using a strong base like s-BuLi in the presence of a chiral ligand such as (-)-sparteine. The resulting lithiated intermediate is then trapped with an electrophile. The choice of electrophile and the distal N-substituent can surprisingly have a significant impact on the final enantioselectivity.[12][13]

  • Catalytic Asymmetric Allylic Alkylation : This palladium-catalyzed method can be used to synthesize α-tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines.[14][15] This approach has been shown to deliver products with good to excellent yields and enantioselectivities.[14]

Q4: How critical is the choice of chiral ligand or catalyst?

The structure of the chiral ligand or catalyst is paramount for inducing asymmetry and is often the most critical factor in achieving high enantioselectivity.[2] The ligand's design dictates the three-dimensional environment of the catalytic center, which in turn controls the facial selectivity of the substrate's approach. A "substrate-catalyst mismatch," where the chosen chiral catalyst is not optimal for the specific substrate, is a common cause of poor stereochemical recognition.[1] Therefore, screening a variety of chiral ligands is often a necessary step in optimizing an asymmetric synthesis.[2]

Troubleshooting Guide: Low Enantiomeric Excess

Problem: My enantiomeric excess is consistently low or lower than expected.

This guide provides a systematic approach to diagnosing and solving issues related to low enantioselectivity in your chiral piperazine synthesis.

// Nodes start [label="Low ee Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Step 1: Verify Purity\nof Reagents & Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Step 2: Evaluate\nCatalyst & Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="Step 3: Optimize\nReaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_racemization [label="Step 4: Investigate\nProduct Racemization", fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="High ee Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes for detailed checks sub_purity [label="• Re-purify substrate\n• Use freshly distilled/anhydrous solvents\n• Check for achiral impurities", shape=note, fillcolor="#F1F3F4", align=left]; sub_catalyst [label="• Confirm catalyst activity/loading\n• Use fresh/properly stored ligand\n• Screen alternative catalysts/ligands", shape=note, fillcolor="#F1F3F4", align=left]; sub_conditions [label="• Screen temperature (lower T often better)\n• Vary solvent polarity/coordination\n• Adjust concentration & addition rates", shape=note, fillcolor="#F1F3F4", align=left]; sub_racemization [label="• Analyze ee at shorter reaction times\n• Modify workup (avoid harsh pH/heat)\n• Check product stability under conditions", shape=note, fillcolor="#F1F3F4", align=left];

// Edges start -> check_purity [label="Begin Troubleshooting"]; check_purity -> check_catalyst [label="Purity Confirmed"]; check_catalyst -> optimize_conditions [label="Catalyst OK"]; optimize_conditions -> check_racemization [label="Conditions Optimized"]; check_racemization -> solution [label="No Racemization"];

// Edges to sub-nodes check_purity -> sub_purity [style=dashed, arrowhead=none]; check_catalyst -> sub_catalyst [style=dashed, arrowhead=none]; optimize_conditions -> sub_conditions [style=dashed, arrowhead=none]; check_racemization -> sub_racemization [style=dashed, arrowhead=none]; } caption: A step-by-step workflow for troubleshooting low enantiomeric excess.

Step 1: Is the purity of all components confirmed?

  • Question : Could impurities in my starting material, reagents, or solvent be interfering with the reaction?

  • Answer : Yes, impurities can act as catalyst poisons or participate in non-selective side reactions.[1] Ensure that the substrate is of high purity and that all solvents are anhydrous and free of contaminants. Using freshly distilled solvents is highly recommended.

Step 2: Is the chiral catalyst/ligand performing optimally?

  • Question : My ee is still low after confirming reagent purity. Could the issue be my catalyst?

  • Answer : Absolutely. The catalyst's condition is critical.[1]

    • Activity & Loading : Confirm the catalyst is active and that the loading is correct. In some cases, increasing catalyst loading may be necessary for less reactive substrates.[2]

    • Ligand Integrity : Chiral ligands can degrade over time. Use a fresh sample or one that has been stored properly under an inert atmosphere.

    • Catalyst-Substrate Mismatch : The chosen catalyst may not be suitable for your specific substrate.[1] It may be necessary to screen different chiral ligands or catalyst systems to find an optimal match.[2]

Step 3: Have the reaction conditions been optimized for enantioselectivity?

  • Question : I've ruled out purity and catalyst issues. What reaction parameters should I investigate?

  • Answer : Enantioselectivity is often highly dependent on reaction conditions.[1]

    • Temperature : This is one of the most impactful parameters. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer.[2] A temperature screening experiment is recommended.

    • Solvent : The solvent's properties can influence the catalyst-substrate complex.[2] Screen a range of solvents with varying polarities and coordinating abilities.

    • Concentration : The concentration of reactants can affect reaction rates and selectivity. Try varying the concentration to see if it impacts the ee.

// Central Node center [label="Enantiomeric\nExcess (ee)", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Factor Nodes catalyst [label="Chiral Catalyst\n& Ligand", fillcolor="#EA4335"]; substrate [label="Substrate\nStructure", fillcolor="#34A853"]; solvent [label="Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; temperature [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; additives [label="Additives / Co-catalysts", fillcolor="#5F6368"]; purity [label="Reagent Purity", fillcolor="#5F6368"];

// Edges from factors to center catalyst -> center; substrate -> center; solvent -> center; temperature -> center; additives -> center; purity -> center; } caption: Key experimental factors that influence the final enantiomeric excess.

Data & Protocols

Data Presentation: Impact of Reaction Conditions on Enantioselectivity

The following tables summarize quantitative data from the literature, illustrating how modifying reaction conditions can significantly impact the enantiomeric excess in the synthesis of chiral piperazine precursors.

Table 1: Effect of Ligand and Additive in Pd-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol [11]

EntryLigandAdditive (mol%)Solventee (%)
1L1L-CSA (10)TFE65
2L1TsOH·H₂O (100) DCM/Benzene 90
3L1TFA (10)TFE<5
4L2TsOH·H₂O (100)DCM/Benzene81

Reaction Conditions: Substrate (0.1 mmol), [Pd(TFA)₂] (3.3 mol%), Ligand (3.3 mol%), H₂ (1000 psi), 80 °C, 24 h.

Table 2: Effect of Protecting Group in Pd-Catalyzed Asymmetric Allylic Alkylation of a Piperazin-2-one [14]

EntryN1-Protecting GroupYield (%)ee (%)
1Benzoyl (Bz)7796
2p-Fluoro-Benzoyl7195
3p-Methoxy-Benzoyl6595

Reaction Conditions: Substrate (1.0 equiv), [Pd₂(pmdba)₃] (5 mol%), (S)-(CF₃)₃-tBuPHOX (12.5 mol%), Toluene (0.014M), 40 °C, 12-48 h.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Pyrazine (B50134) Derivative

This protocol is a representative example based on iridium-catalyzed hydrogenations for synthesizing chiral piperazines.[8][10]

  • Preparation : In a glovebox, add the pyrazine substrate (0.2 mmol, 1.0 equiv), the chiral ligand (e.g., JosiPhos-type, 0.0022 mmol, 1.1 mol%), and the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.001 mmol, 0.5 mol%) to a vial.

  • Activation : Add the activating agent (e.g., an alkyl halide like benzyl (B1604629) bromide, 0.24 mmol, 1.2 equiv) and a dry, degassed solvent (e.g., 2.0 mL of dichloroethane).

  • Reaction : Seal the vial, remove it from the glovebox, and place it in an autoclave. Purge the autoclave with H₂ gas (3-4 times). Pressurize the autoclave to the desired pressure (e.g., 50 atm) with H₂.

  • Incubation : Stir the reaction at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24-48 hours).

  • Workup : After cooling and carefully venting the H₂, concentrate the reaction mixture under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral piperazine.

  • Analysis : Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric purity of your synthesized chiral piperazine.[1][3][4]

  • Column Selection : Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Daicel Chiralcel® or Chiralpak® series) are versatile and widely used.[4]

  • Mobile Phase Preparation : Prepare the mobile phase, typically a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol). Small amounts of an additive (e.g., diethylamine (B46881) for basic compounds) may be required to improve peak shape. Degas the mobile phase before use.

  • Sample Preparation : Prepare a dilute solution of your purified piperazine derivative in the mobile phase or a compatible solvent. It is also recommended to prepare a sample of the corresponding racemic material, if available, to confirm the retention times of both enantiomers.

  • Instrument Setup :

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 0.5 - 1.0 mL/min).[3]

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detector to a suitable wavelength for your compound.

  • Analysis : Inject the sample onto the HPLC system and record the chromatogram.

  • Calculation : Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the areas of the two peaks (A1 and A2) with the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

References

Validation & Comparative

The Critical Role of Chirality in SAR Studies: A Comparative Guide on (R)- and (S)-1-Boc-3-propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a pivotal factor in determining its pharmacological profile. Structure-Activity Relationship (SAR) studies, which aim to correlate a molecule's three-dimensional structure with its biological activity, are fundamental to the optimization of lead compounds. A critical aspect of SAR is the investigation of enantiomers, non-superimposable mirror-image isomers of a chiral molecule. While possessing identical chemical formulas and connectivity, enantiomers can exhibit profoundly different activities, potencies, and toxicities.

To illustrate the profound impact of stereochemistry at the 3-position of a related heterocyclic scaffold, this guide will present a detailed analysis of a well-documented case study: the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) , which demonstrate distinct pharmacological profiles at dopamine (B1211576) receptors. This analogue provides a valuable framework for understanding why the separate evaluation of derivatives from (R)- and (S)-1-Boc-3-propylpiperazine is essential in any SAR campaign.

The Logic of Enantiomer-Specific SAR Studies

The development of a chiral drug necessitates the careful evaluation of each enantiomer. The use of enantiomerically pure starting materials like (R)- and (S)-1-Boc-3-propylpiperazine is the first step in a logical workflow to understand the stereochemical requirements for a desired biological activity.

SAR_Logic cluster_synthesis Stereoselective Synthesis cluster_derivatization Derivatization cluster_testing Biological Testing cluster_sar SAR Analysis R_start (R)-1-Boc-3-propylpiperazine R_deriv Series of (R)-derivatives R_start->R_deriv Synthetic Elaboration S_start (S)-1-Boc-3-propylpiperazine S_deriv Series of (S)-derivatives S_start->S_deriv Synthetic Elaboration R_activity (R)-enantiomer activity profile R_deriv->R_activity Assays S_activity (S)-enantiomer activity profile S_deriv->S_activity Assays SAR Stereospecific SAR R_activity->SAR Comparison S_activity->SAR Comparison

Caption: Logical workflow for stereospecific SAR studies.

Case Study: Differential Dopaminergic Activity of 3-PPP Enantiomers

The study of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) provides a compelling example of stereoselectivity at dopamine receptors. The (+) and (-) enantiomers exhibit distinct agonist and antagonist profiles, highlighting the importance of evaluating each stereoisomer.

Quantitative Data Comparison

The following table summarizes the differential effects of the (+) and (-) enantiomers of 3-PPP on various measures of dopamine receptor activity.

Parameter(+)-3-PPP(-)-3-PPPReference Compound
Effect on DA Autoreceptors AgonistWeak AffinityApomorphine (Agonist)
Effect on Striatal DOPAC levels DecreaseNo significant effect-
Effect on Striatal HVA levels DecreaseIncrease-
DA-stimulated Adenylate Cyclase No antagonismAntagonist-
[3H]Dopamine Binding Inhibition Less effectiveMore effective-
Data sourced from a study on the differential effects of 3-PPP enantiomers at dopamine receptor sites.[1]

This data clearly demonstrates that the desired agonist activity at dopamine autoreceptors resides primarily in the (+)-enantiomer, while the (-)-enantiomer exhibits antagonist properties at postsynaptic dopamine receptors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. Below are representative protocols for key experiments used to characterize the dopaminergic activity of chiral compounds.

Dopamine Receptor Binding Assay

Objective: To determine the affinity of the test compounds for dopamine receptors by measuring their ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Striatal tissue from rats is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: Aliquots of the membrane preparation are incubated with a fixed concentration of a radioligand (e.g., [3H]dopamine or [3H]spiperone) and varying concentrations of the test compounds (e.g., (+)-3-PPP and (-)-3-PPP).

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay start Start prep Prepare Striatal Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end Dopamine_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor DA_synthesis Dopamine Synthesis and Release D2_auto->DA_synthesis Inhibition plus_PPP (+)-3-PPP plus_PPP->D2_auto Agonist D2_post Postsynaptic D2 Receptor signaling Downstream Signaling D2_post->signaling minus_PPP (-)-3-PPP minus_PPP->D2_post Antagonist DA Dopamine DA->D2_post Activates

References

A Comparative Guide to Boc and Cbz Protecting Groups for 3-Propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency, yield, and purity of a synthetic route. This guide provides a detailed comparison of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically for the regioselective mono-protection of 3-propylpiperazine.

The presence of two secondary amine functionalities with different steric environments in 3-propylpiperazine presents a challenge in achieving selective mono-protection. This guide outlines experimental data, detailed protocols, and potential side reactions to aid in the rational selection of either the Boc or Cbz protecting group.

Quantitative Comparison of Boc and Cbz Protection

ParameterBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Yield 70-84% (for piperazine (B1678402) and 3-methylpiperazine)75% (for piperazic acid derivative)
Deprotection Yield Typically >90%Typically >90%
Protection Reagents Di-tert-butyl dicarbonate (B1257347) (Boc)₂OBenzyl (B1604629) chloroformate (Cbz-Cl)
Protection Conditions Acid-mediated (e.g., HCl, TFA) in MeOH or DCM, Room Temperature, 3-5 hoursBasic conditions (e.g., NaHCO₃), Room Temperature, several hours
Deprotection Conditions Strong acid (e.g., 6N HCl or TFA in DCM)Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)
Stability Stable to catalytic hydrogenation and basic conditions. Labile to strong acids.Stable to acidic and basic conditions. Labile to catalytic hydrogenolysis.
Key Side Reactions Di-protection, incomplete reaction.Di-protection, over-reaction, and potential side reactions during deprotection if other reducible groups are present.

Experimental Protocols

Detailed methodologies for the regioselective mono-protection and subsequent deprotection of 3-propylpiperazine are provided below.

Regioselective Mono-Boc Protection of 3-Propylpiperazine

This protocol utilizes the acid-mediated strategy to achieve regioselective mono-protection at the less sterically hindered N4 position.

Materials:

  • 3-Propylpiperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Methanol (B129727) (MeOH) or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • Dissolve 3-propylpiperazine (1.0 equiv.) in methanol or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl or TFA (1.0 equiv.) in the corresponding solvent. Stir for 15-30 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in the same solvent dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude mono-Boc-protected 3-propylpiperazine.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Deprotection of 1-Boc-3-propylpiperazine

Materials:

  • 1-Boc-3-propylpiperazine

  • 6N Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 1-Boc-3-propylpiperazine in 6N HCl or a solution of TFA in DCM (e.g., 20% TFA).

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • After completion, neutralize the reaction mixture by the addition of a NaOH solution until the pH is basic.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 3-propylpiperazine.

Regioselective Mono-Cbz Protection of 3-Propylpiperazine

This protocol is adapted from general procedures for the Cbz protection of amines.

Materials:

  • 3-Propylpiperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-propylpiperazine (1.0 equiv.) in DCM or a mixture of DCM and water.

  • Add sodium bicarbonate (2.0 equiv.) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, separate the organic layer. If a biphasic system was used, extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate mono-Cbz-protected 3-propylpiperazine.

Deprotection of 1-Cbz-3-propylpiperazine

Materials:

  • 1-Cbz-3-propylpiperazine

  • Palladium on carbon (10% Pd/C)

  • Hydrogen (H₂) gas or a hydrogen donor (e.g., ammonium (B1175870) formate)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

Procedure:

  • Dissolve 1-Cbz-3-propylpiperazine in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction at room temperature until TLC indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-propylpiperazine.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the protection and deprotection of 3-propylpiperazine with Boc and Cbz protecting groups.

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection 3-Propylpiperazine 3-Propylpiperazine Protonation Protonation 3-Propylpiperazine->Protonation HCl or TFA Reaction_with_Boc2O Reaction_with_Boc2O Protonation->Reaction_with_Boc2O (Boc)₂O Workup Workup Reaction_with_Boc2O->Workup Neutralization, Extraction 1-Boc-3-propylpiperazine 1-Boc-3-propylpiperazine Workup->1-Boc-3-propylpiperazine Acid_Treatment Acid_Treatment 1-Boc-3-propylpiperazine->Acid_Treatment 6N HCl or TFA Deprotected_Amine Deprotected_Amine Acid_Treatment->Deprotected_Amine Workup Deprotected_Amine->3-Propylpiperazine

Caption: Boc protection and deprotection workflow.

Cbz_Protection_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection 3-Propylpiperazine 3-Propylpiperazine Reaction_with_CbzCl Reaction_with_CbzCl 3-Propylpiperazine->Reaction_with_CbzCl Cbz-Cl, NaHCO₃ Workup_Cbz Workup_Cbz Reaction_with_CbzCl->Workup_Cbz Extraction 1-Cbz-3-propylpiperazine 1-Cbz-3-propylpiperazine Workup_Cbz->1-Cbz-3-propylpiperazine Hydrogenolysis Hydrogenolysis 1-Cbz-3-propylpiperazine->Hydrogenolysis H₂, Pd/C Deprotected_Amine_Cbz Deprotected_Amine_Cbz Hydrogenolysis->Deprotected_Amine_Cbz Filtration Deprotected_Amine_Cbz->3-Propylpiperazine

Caption: Cbz protection and deprotection workflow.

Conclusion

The choice between Boc and Cbz protecting groups for 3-propylpiperazine depends on the overall synthetic strategy. The Boc group offers the advantage of being removable under acidic conditions, which is orthogonal to many other protecting groups and synthetic transformations. However, its introduction for selective mono-protection requires careful control of stoichiometry and the use of an acid mediator. The Cbz group, on the other hand, is stable to a wider range of conditions but its removal via catalytic hydrogenolysis may not be compatible with molecules containing other reducible functional groups. The provided protocols and comparative data serve as a valuable resource for making an informed decision based on the specific requirements of the synthesis at hand.

Stereoselectivity in Action: A Comparative Analysis of (R)- and (S)-Propylpiperazine Derivatives at Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereochemical nuances of propylpiperazine derivatives reveals significant disparities in their biological activity, particularly in their interaction with dopamine (B1211576) D2 and D3 receptors. This guide provides a comparative analysis of the (R)- and (S)-enantiomers of key propylpiperazine derivatives, supported by quantitative binding data and detailed experimental protocols, to illuminate the critical role of stereochemistry in drug design and development for researchers, scientists, and drug development professionals.

The precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, can dramatically influence its pharmacological profile. In the realm of propylpiperazine derivatives, which are pivotal scaffolds for developing central nervous system (CNS) active agents, the orientation of the propyl group on the piperazine (B1678402) ring dictates the molecule's affinity and functional activity at its biological targets. This guide focuses on two prominent examples, 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) and 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), to illustrate the profound impact of chirality on their interaction with dopamine D2 and D3 receptors, key players in neurotransmission and various neurological and psychiatric disorders.

Quantitative Comparison of Enantiomeric Binding Affinities

The binding affinity of a ligand for its receptor, quantified by the inhibition constant (Ki), is a critical measure of its potency. The following tables summarize the in vitro binding affinities of the (R)- and (S)-enantiomers of 7-OH-DPAT and 3-PPP for human dopamine D2 and D3 receptors.

Table 1: Binding Affinities (Ki, nM) of (R)- and (S)-7-OH-DPAT Enantiomers

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)
(R)-(+)-7-OH-DPAT1240.57
(S)-(-)-7-OH-DPAT>10,00094

Table 2: Binding and Functional Profile of (R)- and (S)-3-PPP Enantiomers at Dopamine D2 Receptors

CompoundReceptor Binding (IC50, nM) vs. [3H]SpiperoneFunctional Activity
(R)-(+)-3-PPP28Agonist
(S)-(-)-3-PPP180Antagonist

The data clearly demonstrates a marked stereoselectivity for both compounds. For 7-OH-DPAT, the (R)-enantiomer exhibits over 200-fold higher affinity for the D3 receptor compared to the D2 receptor and is significantly more potent than its (S)-counterpart at both receptors. In the case of 3-PPP, the (R)-enantiomer displays a higher affinity for the D2 receptor and acts as an agonist, whereas the (S)-enantiomer has a lower affinity and functions as an antagonist.

Understanding the Mechanism: Dopamine Receptor Signaling Pathways

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and influences ion channel function, ultimately leading to a dampening of neuronal excitability. The differential effects of the (R)- and (S)-enantiomers of propylpiperazine derivatives stem from their distinct abilities to stabilize the active conformation of these receptors and trigger this signaling pathway.

Dopamine D2/D3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2/D3 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Cellular_Response Decreased Neuronal Excitability PKA_active->Cellular_Response Phosphorylation of target proteins

Dopamine D2/D3 Receptor Signaling Cascade

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Dopamine D2 and D3 Receptors

This assay is used to determine the binding affinity of the test compounds for the dopamine receptors.

Radioligand Binding Assay Workflow A Prepare cell membranes expressing D2 or D3 receptors B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]Spiperone) A->B C Add increasing concentrations of the test compound ((R)- or (S)-enantiomer) B->C D Incubate to allow for competitive binding to reach equilibrium C->D E Separate bound from free radioligand by rapid filtration D->E F Quantify radioactivity on the filters using a scintillation counter E->F G Analyze data to determine the IC50 and calculate the Ki value F->G

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Radioligand: [3H]Spiperone (a high-affinity D2/D3 antagonist).

  • Test compounds: (R)- and (S)-enantiomers of the propylpiperazine derivative.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

Procedure:

  • Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • In a 96-well plate, add 50 µL of the membrane suspension to each well.

  • Add 25 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM). For total binding wells, add 25 µL of assay buffer. For non-specific binding wells, add 25 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).

  • Add 25 µL of [3H]Spiperone to all wells at a final concentration of approximately 0.2-0.5 nM.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Functional Assay)

This assay measures the functional consequence of receptor activation (agonist) or blockade (antagonist) by quantifying the intracellular levels of the second messenger cAMP.

cAMP Accumulation Assay Workflow A Seed cells expressing D2 or D3 receptors in a 96-well plate B Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation A->B C For agonist testing: Add increasing concentrations of the test compound B->C Agonist Mode D For antagonist testing: Add a fixed concentration of a known agonist (e.g., quinpirole) with increasing concentrations of the test compound B->D Antagonist Mode E Stimulate adenylyl cyclase with forskolin (B1673556) C->E D->E F Incubate to allow for cAMP accumulation E->F G Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) F->G H Analyze data to determine EC50 (for agonists) or IC50 (for antagonists) G->H

cAMP Accumulation Assay Workflow

Materials:

  • CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • Forskolin (an adenylyl cyclase activator).

  • Known dopamine receptor agonist (e.g., quinpirole) for antagonist assays.

  • Test compounds: (R)- and (S)-enantiomers of the propylpiperazine derivative.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

  • 96-well cell culture plates.

Procedure:

  • Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C.

  • For agonist activity: Add the test compound at various concentrations and incubate for 15-30 minutes.

  • For antagonist activity: Add the test compound at various concentrations followed by a fixed concentration of a known agonist (e.g., EC80 of quinpirole).

  • Add forskolin (typically 1-10 µM) to all wells to stimulate adenylyl cyclase activity and incubate for a further 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • For agonist data: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

  • For antagonist data: Plot the inhibition of the agonist-induced cAMP response against the log of the antagonist concentration to determine the IC50.

Conclusion

The stark differences in the biological activities of the (R)- and (S)-enantiomers of propylpiperazine derivatives underscore the paramount importance of stereochemistry in drug development. The (R)-enantiomer of 7-OH-DPAT emerges as a potent and selective D3 receptor agonist, while the enantiomers of 3-PPP exhibit a fascinating functional divergence, with the (R)-form acting as an agonist and the (S)-form as an antagonist at D2 receptors. This detailed comparison, supported by quantitative data and explicit experimental protocols, provides a valuable resource for researchers in the field, facilitating a deeper understanding of structure-activity relationships and guiding the rational design of more selective and efficacious therapeutics targeting the dopaminergic system.

Differentiating (R) and (S)-Propylpiperazine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, the precise differentiation and quantification of enantiomers are critical for ensuring product safety, efficacy, and quality. Propylpiperazine, a chiral molecule, exists as (R) and (S)-enantiomers, which may exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of key analytical techniques for the enantioselective analysis of propylpiperazine, supported by experimental data from related compounds and detailed methodologies to aid in method development.

Comparison of Analytical Methods

The primary methods for the chiral separation of propylpiperazine enantiomers are High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages and is suited to different analytical challenges.

Analytical MethodPrinciple of SeparationCommon Chiral Selector/ReagentKey AdvantagesKey Limitations
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives).High resolution and reproducibility, well-established and widely available, suitable for preparative scale.Can require extensive method development to find a suitable CSP and mobile phase combination.
Chiral Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.Cyclodextrins (e.g., sulfated β-cyclodextrin).High efficiency, low sample and reagent consumption, rapid method development.Lower loading capacity compared to HPLC, can be sensitive to matrix effects.
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).Provides structural information, no physical separation required, can be non-destructive.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap.

Quantitative Performance Data

While specific quantitative data for the chiral separation of (R) and (S)-propylpiperazine is not extensively available in published literature, the following table presents representative data from the analysis of structurally related chiral piperazine (B1678402) derivatives, illustrating the typical performance of each technique.

ParameterChiral HPLC (Representative Data for a Piperazine Derivative)Chiral CE (Representative Data for H1-Antihistamine Piperazine Derivatives)[1]Chiral NMR (General Performance)
Resolution (Rs) > 1.5 (baseline separation is often achievable)> 2.0Not applicable (measures chemical shift difference)
Analysis Time 10 - 30 minutes< 15 minutes5 - 15 minutes per sample
Limit of Detection (LOD) ng/mL to low µg/mL range5.9 - 11.4 µmol/LTypically in the mg/mL range
Limit of Quantification (LOQ) Low µg/mL range18 - 34.6 µmol/LTypically in the mg/mL range
Linearity (R²) > 0.99> 0.99Good linearity for enantiomeric excess determination
Precision (RSD%) < 2%< 5%< 2% for integration

Experimental Protocols

The following are detailed experimental protocols that can serve as a starting point for developing a validated method for the enantiomeric differentiation of (R) and (S)-propylpiperazine.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on common practices for the chiral separation of basic amine compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: A polysaccharide-based column, such as one derived from cellulose or amylose, is recommended as a starting point.

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. A common starting ratio is 90:10 (n-hexane:isopropanol).

  • Additive: A small amount of a basic additive, like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (e.g., 0.1% v/v), is often necessary to improve peak shape and resolution for basic analytes like propylpiperazine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where propylpiperazine has significant absorbance (e.g., 210-230 nm).

Sample Preparation:

  • Prepare a stock solution of the propylpiperazine racemate in the mobile phase at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 10-100 µg/mL).

Analysis Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a standard volume (e.g., 10 µL) of the prepared sample.

  • Monitor the separation and identify the retention times of the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks to assess the separation efficiency.

  • Quantify the enantiomeric excess (e.e.%) using the peak areas of the two enantiomers: e.e.% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral Capillary Electrophoresis (CE)

This protocol is adapted from a validated method for the chiral separation of H1-antihistamine piperazine derivatives.[1]

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a diode array detector (DAD).

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 100 mM phosphate (B84403) buffer at pH 6.0.

  • Chiral Selector: Sulfated β-cyclodextrin (S-β-CD) at a concentration of 34 mg/mL in the BGE.

  • Organic Modifier: 40% (v/v) methanol (B129727) in the BGE.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Detection: DAD detection at an appropriate wavelength for propylpiperazine.

Sample Preparation:

  • Dissolve the propylpiperazine sample in the BGE or a compatible low-conductivity buffer to a suitable concentration (e.g., 50 µg/mL).

Analysis Procedure:

  • Condition the capillary with 0.1 M NaOH, water, and BGE.

  • Inject the sample using hydrodynamic or electrokinetic injection.

  • Apply the separation voltage to initiate the electrophoretic separation.

  • Determine the migration times and peak areas of the two enantiomers.

  • Calculate the resolution between the enantiomeric peaks to evaluate separation efficiency.

Chiral NMR Spectroscopy

This protocol provides a general workflow for the enantiodiscrimination of chiral amines using a chiral solvating agent.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol is a common choice for amines. Other potential CSAs include chiral acids or crown ethers.

Sample Preparation:

  • Accurately weigh a known amount of the propylpiperazine racemate (e.g., 5-10 mg) and dissolve it in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the racemate.

  • To the same NMR tube, add a molar equivalent of the chiral solvating agent.

  • Gently mix the solution to ensure the formation of diastereomeric complexes.

Analysis Procedure:

  • Acquire a ¹H NMR spectrum of the mixture of the analyte and the CSA.

  • Compare the spectrum of the mixture to the spectrum of the free analyte.

  • Identify specific proton signals of propylpiperazine that have split into two distinct sets of peaks, corresponding to the two diastereomeric complexes. The chemical shift difference (Δδ) between these signals indicates the degree of enantiodiscrimination.

  • Integrate the corresponding signals for each enantiomer to determine the enantiomeric ratio and calculate the enantiomeric excess.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Propylpiperazine in Mobile Phase filter_degas Filter & Degas Mobile Phase prep_mobile Prepare Hexane/IPA with DEA prep_mobile->filter_degas equilibrate Equilibrate Chiral Column filter_degas->equilibrate inject Inject Sample equilibrate->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate Resolution & Enantiomeric Excess

Caption: Workflow for Chiral HPLC Analysis.

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Analysis prep_sample Dissolve Propylpiperazine in BGE inject Inject Sample prep_sample->inject prep_bge Prepare Phosphate Buffer with S-β-CD & Methanol condition Condition Capillary prep_bge->condition condition->inject separate Apply Voltage inject->separate detect DAD Detection separate->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate Resolution & Migration Times

Caption: Workflow for Chiral Capillary Electrophoresis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve Propylpiperazine in Deuterated Solvent add_csa Add Chiral Solvating Agent dissolve->add_csa mix Mix to Form Complexes add_csa->mix acquire Acquire 1H NMR Spectrum mix->acquire identify Identify Split Signals acquire->identify integrate Integrate Signals identify->integrate calculate Calculate Enantiomeric Ratio integrate->calculate

Caption: Workflow for Chiral NMR Analysis.

References

Harnessing the Piperazine Scaffold: A Comparative Guide to the Structure-Activity Relationship of Alkyl Substituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its versatile structure, with two strategically placed nitrogen atoms, allows for extensive chemical modification to fine-tune pharmacological properties. Among these modifications, the introduction of alkyl substituents on the piperazine nitrogen atoms is a common strategy to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of the effects of N-alkyl substitution on the biological activity of piperazine derivatives, supported by experimental data and detailed methodologies.

Impact of N-Alkyl Substitution on Receptor Binding and Functional Activity

The size, shape, and lipophilicity of N-alkyl substituents on the piperazine ring can significantly influence a compound's interaction with its biological target. This is evident in the structure-activity relationship (SAR) studies of piperazine derivatives targeting various G-protein coupled receptors (GPCRs) and transporters.

A study focused on the development of C-X-C chemokine receptor type 4 (CXCR4) antagonists revealed the critical role of the N-alkylpiperazine side chain in modulating potency and metabolic stability. The following table summarizes the biological data for a series of N-alkyl piperazine analogs.

Table 1: Biological Activity of N-Alkyl Piperazine Derivatives as CXCR4 Antagonists [1]

Compound IDN-Alkyl Substituent on PiperazineCXCR4 Ca²⁺ Flux IC₅₀ (nM)CYP450 2D6 IC₅₀ (μM)Liver Microsomal Stability (% remaining after 10 min)
15 Ethyl15.61.6H: 95, R: 98, M: 99
16 Propyl3.21.8H: 97, R: 99, M: 100
17 Butyl12.32.5H: 96, R: 98, M: 99
44 N'-Ethyl-N-propyl2.9>20H: 98, R: 99, M: 100

H: Human, R: Rat, M: Mouse

The data clearly indicates that a propyl substituent on the piperazine nitrogen (compound 16 ) provides the optimal balance of high CXCR4 antagonist potency and good metabolic stability.[1] Both shorter (ethyl, 15 ) and longer (butyl, 17 ) alkyl chains resulted in decreased potency. Further substitution on the second nitrogen of the piperazine ring with an ethyl group (compound 44 ) maintained high potency while significantly improving the cytochrome P450 2D6 inhibition profile.[1]

In the pursuit of selective dopamine (B1211576) receptor ligands, the substitution pattern on the piperazine ring plays a pivotal role in determining affinity for D2 and D3 subtypes.

Table 2: Binding Affinities of Piperazine Derivatives for Dopamine D2 and D3 Receptors [2]

Compound IDN-Substituent on PiperazineD2 Receptor Kᵢ (nM)D3 Receptor Kᵢ (nM)
10a 5-Indole amide78.51.67
10b 5-Indole methylene (B1212753)1443.87
10e 2-Indole amide51.20.55
10f 3-Indole amide58.93.62

While these are not simple alkyl groups, the data illustrates how the nature of the substituent attached to the piperazine nitrogen dramatically influences receptor affinity and selectivity. For instance, an amide linker to the indole (B1671886) moiety (compounds 10a , 10e , 10f ) generally leads to higher affinity compared to a methylene linker (10b ).[2] The position of attachment on the indole ring also significantly impacts D3 receptor binding, with the 2-substituted indole amide (10e ) showing the highest affinity.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

CXCR4 Calcium Flux Assay

This assay is used to determine the functional antagonist activity of the compounds.

Methodology:

  • Cell Culture: U2OS cells stably expressing human CXCR4 are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Test compounds are serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium Indicator Loading: Cells are seeded in 96-well plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Procedure:

    • The cell plate is placed in a fluorescence plate reader (e.g., FLIPR).

    • Baseline fluorescence is measured.

    • Test compounds are added to the wells and incubated for a specified time.

    • The endogenous ligand, SDF-1α, is added to stimulate the CXCR4 receptor.

    • The change in fluorescence, indicative of intracellular calcium mobilization, is measured.

  • Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Dopamine Receptor Binding Assay

This assay determines the binding affinity of the compounds for dopamine D2 and D3 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing either human D2 or D3 receptors are prepared from stably transfected cell lines (e.g., CHO or HEK293 cells).

  • Radioligand: A specific radioligand, such as [³H]spiperone for D2 receptors or [³H]-(+)-PHNO for D3 receptors, is used.

  • Assay Procedure:

    • In a 96-well plate, the cell membranes, radioligand, and increasing concentrations of the test compound are incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol).

    • The incubation is carried out at room temperature for a defined period.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed with cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity on the filters is measured using a scintillation counter. The IC₅₀ values are determined from competition binding curves, and the Kᵢ values are calculated using the Cheng-Prusoff equation.[3]

Visualizing Experimental and Logical Relationships

To further clarify the processes involved in SAR studies, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of N-Alkyl Piperazine Analogs purification Purification and Characterization (NMR, MS) synthesis->purification binding_assay Receptor Binding Assays (e.g., Dopamine Receptors) purification->binding_assay functional_assay Functional Assays (e.g., CXCR4 Ca²⁺ Flux) purification->functional_assay adme_assays ADME/Tox Assays (e.g., CYP450, Microsomal Stability) purification->adme_assays sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis functional_assay->sar_analysis adme_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for a typical SAR study of N-alkyl piperazine derivatives.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SDF1 SDF-1α (Ligand) CXCR4 CXCR4 Receptor SDF1->CXCR4 Binds G_protein Gαi Protein CXCR4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates

Caption: Simplified CXCR4 signaling pathway leading to intracellular calcium release.

References

Comparative study of different synthetic routes to chiral 3-alkylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-alkylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. Its stereochemistry at the C3 position is often critical for biological activity, necessitating efficient and highly stereoselective synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to chiral 3-alkylpiperazines, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Key Synthetic Strategies

Several methodologies have been developed for the asymmetric synthesis of 3-alkylpiperazines. These can be broadly classified into three main categories:

  • Catalytic Asymmetric Synthesis: These methods employ chiral catalysts to induce enantioselectivity in the formation of the piperazine (B1678402) core or its precursors. A notable example is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones.

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperazine framework, transferring the chirality from the starting material to the product.

  • Chiral Auxiliary-Mediated Synthesis: In these strategies, a chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation, after which the auxiliary is removed.

This guide will delve into the following key synthetic routes, providing a head-to-head comparison of their performance.

Performance Comparison of Synthetic Routes

The following table summarizes the quantitative data for different synthetic approaches to chiral 3-alkylpiperazines and their immediate precursors.

Synthetic RouteKey Intermediate/ProductSubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Excess (de) (%)Reference
Catalytic Asymmetric Allylic Alkylation α-Tertiary Allylated Piperazin-2-one (B30754)N-protected piperazin-2-one[Pd₂(pmdba)₃], (S)-(CF₃)₃-t-BuPHOX ligand7796-[1]
Synthesis from Chiral Amino Acids 3-Substituted Piperazine-2-acetic acid esterOptically pure amino acidsMulti-step synthesis involving a key chiral 1,2-diamine intermediateHighHigh (enantiopure starting material)-[2][3][4]
Chiral Auxiliary-Mediated Synthesis (R)-(+)-2-MethylpiperazineN-Boc glycine (B1666218) and (R)-(-)-phenylglycinolDiastereoselective methylation followed by decarbonylation and debenzylation63 (overall)->90[1]

Route 1: Catalytic Asymmetric Allylic Alkylation of Piperazin-2-ones

This powerful strategy, developed by Stoltz and coworkers, provides access to enantioenriched α-secondary and α-tertiary piperazin-2-ones, which are valuable precursors to 3-alkylpiperazines. The key step is a palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones.[5][6][7]

Experimental Protocol: Representative Asymmetric Allylic Alkylation

To a solution of the N-protected piperazin-2-one substrate in a suitable solvent (e.g., toluene) is added the palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]) or [Pd₂(pmdba)₃], and a chiral phosphine (B1218219) ligand, for instance, a PHOX ligand. The reaction mixture is stirred at a specific temperature until completion. The resulting enantioenriched allylated piperazin-2-one can then be isolated and purified using standard chromatographic techniques. Subsequent reduction of the ketone and deprotection steps yield the final chiral 3-alkylpiperazine.[1]

G cluster_prep Substrate Preparation cluster_reaction Asymmetric Alkylation cluster_product Intermediate & Final Product N_Protected_Piperazinone N-Protected Piperazin-2-one Reaction Pd-Catalyzed Asymmetric Allylic Alkylation N_Protected_Piperazinone->Reaction Allyl Enol Carbonate Allylated_Piperazinone Enantioenriched Allylated Piperazin-2-one Reaction->Allylated_Piperazinone [Pd], Chiral Ligand Reduction Reduction & Deprotection Allylated_Piperazinone->Reduction Final_Product Chiral 3-Alkylpiperazine Reduction->Final_Product G cluster_start Chiral Pool cluster_intermediate Key Intermediate Synthesis cluster_cyclization Piperazine Formation Amino_Acid Optically Pure Amino Acid Diamine_Synthesis Multi-step Conversion Amino_Acid->Diamine_Synthesis Chiral_Diamine Chiral 1,2-Diamine Diamine_Synthesis->Chiral_Diamine Annulation Annulation/Cyclization Chiral_Diamine->Annulation Final_Product Chiral 3-Alkylpiperazine Derivative Annulation->Final_Product G cluster_start Starting Materials cluster_reaction Diastereoselective Reaction cluster_product Final Product Formation Chiral_Auxiliary Chiral Auxiliary ((R)-Phenylglycinol) Condensation Condensation & Cyclization Chiral_Auxiliary->Condensation Substrate Acyclic Precursor Substrate->Condensation Diastereoselective_Alkylation Diastereoselective Alkylation Condensation->Diastereoselective_Alkylation Auxiliary_Removal Auxiliary Removal Diastereoselective_Alkylation->Auxiliary_Removal Final_Product Chiral Piperazine Auxiliary_Removal->Final_Product

References

(R)-1-Boc-3-propylpiperazine: A Comparative Guide to its Efficacy in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-3-propylpiperazine has emerged as a valuable chiral building block in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system. Its inherent chirality and the presence of a protected piperazine (B1678402) ring make it a strategic component for creating molecules with specific stereochemistry, often crucial for pharmacological activity. This guide provides a comparative analysis of its efficacy in synthesizing known active compounds, supported by experimental data and detailed protocols.

Introduction to this compound in Drug Discovery

The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs. The introduction of a chiral center, as seen in this compound, allows for the exploration of three-dimensional chemical space, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens enables selective functionalization of the other nitrogen, providing a versatile handle for synthetic elaboration. This chiral synthon is particularly relevant in the development of dopamine (B1211576) receptor modulators, a class of drugs used to treat various neurological and psychiatric disorders.

Case Study: Synthesis of a Dopamine D4 Receptor Antagonist Intermediate

To illustrate the efficacy of this compound, we will examine its use in the synthesis of a key intermediate for a potent and selective dopamine D4 receptor antagonist. The dopamine D4 receptor is a target for the treatment of schizophrenia and other psychotic disorders. The (R)-configuration of the 3-propylpiperazine moiety has been shown to be crucial for high affinity and selectivity towards the D4 receptor.

Synthetic Route Utilizing this compound

The synthesis of the target intermediate, (R)-1-(3-methoxyphenyl)-3-propylpiperazine, is a critical step in the preparation of a series of potent dopamine D4 antagonists. The use of this compound provides a direct and stereocontrolled route to this intermediate.

Experimental Workflow:

G cluster_0 Synthesis using this compound A This compound C Buchwald-Hartwig Amination A->C B 3-Bromoanisole (B1666278) B->C D (R)-1-Boc-4-(3-methoxyphenyl)-3-propylpiperazine C->D Pd₂(dba)₃, BINAP, NaOtBu E Boc Deprotection (TFA) D->E Trifluoroacetic acid F (R)-1-(3-methoxyphenyl)-3-propylpiperazine (Target Intermediate) E->F

Caption: Synthetic pathway to a dopamine D4 antagonist intermediate.

Experimental Protocol:

A mixture of this compound (1.0 eq.), 3-bromoanisole (1.1 eq.), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 eq.), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP, 0.04 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.) in toluene (B28343) is heated at 100 °C under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (R)-1-Boc-4-(3-methoxyphenyl)-3-propylpiperazine.

This intermediate is then treated with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at room temperature to remove the Boc protecting group. After completion of the reaction, the solvent is removed in vacuo, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried and concentrated to yield the final target intermediate, (R)-1-(3-methoxyphenyl)-3-propylpiperazine.

Alternative Synthetic Route: Asymmetric Synthesis from Achiral Precursors

An alternative approach to the same target intermediate involves an asymmetric synthesis starting from achiral materials. This multi-step sequence typically requires the creation of the chiral center during the synthesis, often involving a chiral auxiliary or an asymmetric catalytic step.

Experimental Workflow for Alternative Synthesis:

G cluster_1 Alternative Asymmetric Synthesis G Piperazine I Condensation & Asymmetric Reduction G->I H Propionaldehyde H->I J Racemic 3-propylpiperazine I->J e.g., NaBH(OAc)₃ then Chiral Catalyst/H₂ K Chiral Resolution J->K e.g., Di-p-toluoyl-D-tartaric acid L (R)-3-propylpiperazine K->L M Arylation with 3-Bromoanisole L->M Pd catalyst, base N (R)-1-(3-methoxyphenyl)-3-propylpiperazine (Target Intermediate) M->N

A Comparative Guide to In Vitro Assay Development for Novel Kinase Inhibitors Derived from (R)-1-Boc-3-propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro characterization of novel compounds derived from the (R)-1-Boc-3-propylpiperazine scaffold, focusing on their potential as kinase inhibitors. As a privileged structure in medicinal chemistry, the piperazine (B1678402) moiety is a core component of numerous approved kinase inhibitors.[1] This document outlines key in vitro assays, presents comparative data for established piperazine-containing drugs targeting the BCR-ABL kinase, and provides detailed experimental protocols to guide your assay development.

Introduction to Piperazine-Containing Kinase Inhibitors

The piperazine ring is a versatile scaffold in drug discovery, offering favorable physicochemical properties that can lead to improved water solubility, oral bioavailability, and ADME characteristics.[1] Its presence in several successful kinase inhibitors, such as Imatinib (B729), Dasatinib, and Bosutinib (B1684425), highlights its importance in the design of targeted cancer therapies. These drugs primarily target the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML), by competitively binding to the ATP pocket of the kinase domain.[2]

This guide will use the BCR-ABL kinase as an exemplary target to illustrate a comprehensive in vitro testing cascade for novel compounds derived from this compound.

Comparative Performance of Reference Compounds

To contextualize the evaluation of novel derivatives, the following tables summarize the in vitro performance of three established BCR-ABL inhibitors: Imatinib, Dasatinib, and Bosutinib.

Table 1: Biochemical Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values of the reference compounds against the ABL kinase and other relevant kinases in biochemical assays. These assays utilize purified enzymes to determine the direct inhibitory activity of the compounds.

CompoundABL IC50 (nM)SRC IC50 (nM)c-KIT IC50 (nM)PDGFRα IC50 (nM)
Imatinib 600[3]>10,000100[3]100[4]
Dasatinib 3[5]1.1[5]<30[6]<30[6]
Bosutinib 2.4[7]1.2[7]Not Active[8]Not Active[8]
Table 2: Cell-Based Assay Performance

This table showcases the efficacy of the reference compounds in cell-based assays, which measure the biological effect of the inhibitors on cancer cell lines endogenously expressing the target kinase.

CompoundK562 Cell Line IC50 (nM)Ba/F3 p210 Cell Line IC50 (nM)
Imatinib 150[9]~250-600
Dasatinib 1[9]~1-3
Bosutinib ~20-150[10]~8-15

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Table 3: In Vitro ADME & Physicochemical Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the development of orally bioavailable drugs. This table provides a comparison of key in vitro ADME parameters for the reference compounds.

PropertyImatinibDasatinibBosutinib
Molecular Weight ( g/mol ) 493.6488.0530.0
LogP ~4.5~3.3~4.8
Aqueous Solubility pH-dependentLowLow
Plasma Protein Binding (%) ~95[11]~96[12]~94
Primary Metabolizing Enzyme CYP3A4[13]CYP3A4[14]CYP3A4[15]
CYP3A4 Inhibition Yes (competitive)[11]Yes (time-dependent)[14]Yes (weak)[16]
P-gp Substrate Yes[17]Yes[18]Yes[16]

Key In Vitro Assays and Experimental Protocols

The following section details the methodologies for essential in vitro assays to characterize novel kinase inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target kinase.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the ABL1 kinase, substrate (e.g., Abltide), and ATP in the kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[19]

  • Assay Plate Setup (384-well plate) :

    • Add 1 µL of the test compound at various concentrations or DMSO (vehicle control) to the wells.

    • Add 2 µL of the ABL1 kinase solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation :

    • Incubate the plate at room temperature for 60 minutes.[20]

  • Signal Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[19]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[19]

  • Data Acquisition :

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay

This assay assesses the cytotoxic or cytostatic effect of the compounds on cancer cells that are dependent on the target kinase for their growth and survival.

Protocol: MTT Assay

  • Cell Seeding :

    • Seed K562 cells (a CML cell line expressing BCR-ABL) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment :

    • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO).

  • Incubation :

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition :

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for another 4 hours.

  • Formazan (B1609692) Solubilization :

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition :

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

BCR-ABL Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by the constitutively active BCR-ABL kinase, leading to increased cell proliferation and survival.[21][22][23][24][25]

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Apoptosis Inhibition (Survival) AKT->Survival mTOR->Survival STAT5->Survival

Caption: Simplified BCR-ABL signaling cascade.

Experimental Workflow for a Cell-Based Kinase Activity Assay

This diagram outlines a general workflow for a cell-based assay designed to measure the activity of an intracellular kinase and the effect of an inhibitor.[9][26]

Cell_Based_Assay_Workflow start Seed CML cells (e.g., K562) treat Treat with Test Compound start->treat incubate Incubate treat->incubate lyse Cell Lysis incubate->lyse detect Detect Kinase Activity (e.g., Substrate Phosphorylation) lyse->detect analyze Data Analysis (IC50 Determination) detect->analyze end Results analyze->end

Caption: Workflow for a cell-based kinase assay.

Conclusion

This guide provides a foundational framework for the in vitro evaluation of novel kinase inhibitors derived from this compound. By utilizing the comparative data of established drugs and following the detailed experimental protocols for key biochemical and cell-based assays, researchers can efficiently characterize their compounds and make informed decisions for further drug development. The provided visualizations of the BCR-ABL signaling pathway and a typical experimental workflow offer a clear conceptual understanding of the biological context and the practical steps involved in the assay development process.

References

Safety Operating Guide

Navigating the Disposal of (R)-1-Boc-3-propylpiperazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on data from similar piperazine (B1678402) derivatives, (R)-1-Boc-3-propylpiperazine is anticipated to possess properties that require careful handling to avoid adverse health effects.[3][4][5] The primary hazards associated with analogous compounds include skin irritation, serious eye damage, and respiratory irritation.[3][5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn when handling this compound.[2][6] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[5][6]

Hazard ClassificationPrecautionary StatementCitation
Skin IrritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]
Serious Eye DamageP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
Respiratory IrritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach for hazardous waste management.[7][8][9] The following protocol outlines the necessary steps for compliant disposal.

1. Waste Collection:

  • Solid Waste: Carefully sweep solid this compound to avoid dust generation.[1]

  • Liquid Waste: For solutions containing the compound, absorb the liquid with an inert material such as vermiculite (B1170534) or dry sand.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, weighing paper, and pipette tips, must be treated as contaminated waste.[1][2]

2. Waste Segregation and Storage:

  • Place all waste into a clearly labeled, sealed, and chemically compatible container.[1][2]

  • The container must be marked with the words "Hazardous Waste" and the full chemical name: "this compound".[2][10]

  • Store the waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents.[2][6]

3. Institutional Disposal Procedures:

  • Adhere to your institution's specific chemical waste disposal protocols. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for waste pickup.[1][2]

  • Provide the EHS office with a complete and accurate description of the waste, including the chemical name and any known hazards.[1]

  • Do not dispose of this chemical down the drain or in regular trash.[2]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1]

  • Wearing the appropriate PPE, contain and collect the spill using the methods described in the waste collection step.[1]

  • Prevent the chemical from entering drains or waterways.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards spill Spill Occurs start->spill select_container Select Compatible, Labeled Container assess_hazards->select_container collect_waste Collect Waste (Solid, Liquid, Contaminated Materials) select_container->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end spill->assess_hazards No spill_response Spill Response Protocol: Evacuate, Ventilate, Contain, Collect spill->spill_response Yes spill_response->collect_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-1-Boc-3-propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (R)-1-Boc-3-propylpiperazine in a laboratory setting. The following procedures are based on best practices for handling piperazine (B1678402) derivatives and are intended for use by trained research professionals.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles. Standard safety glasses are not sufficient.[1]
Hand Protection Nitrile rubber gloves (>0.11 mm thickness).Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.[1][2]
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Necessary when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.[1]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.

Preparation:
  • Ventilation : Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible.[1]

  • PPE Inspection : Assemble all necessary PPE and inspect it for any damage before use.[1]

Handling:
  • Don PPE : Wear all required PPE as specified in the table above.[3][4]

  • Avoid Dust and Aerosols : Handle the substance carefully to avoid generating dust or aerosols.[1]

  • Hand Washing : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

Storage:
  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5][6]

  • Incompatibilities : Store away from strong oxidizing agents.[6]

  • Security : Store in a locked-up area accessible only to qualified or authorized personnel.[5][6][7]

Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][6]
Skin Contact Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][6]
Inhalation Remove the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Consult Regulations : Dispose of the chemical and its container in accordance with local, state, and federal regulations.

  • Approved Facility : The disposal must be conducted by a licensed professional waste disposal service.

  • Container Disposal : Do not reuse empty containers. Dispose of them as unused product.

Experimental Workflow Diagram

The following diagram illustrates the stepwise workflow for the safe handling of this compound, from preparation to disposal.

A Preparation - Work in fume hood - Inspect PPE - Access to safety shower/eyewash B Handling - Don all required PPE - Avoid generating dust/aerosols - Wash hands after handling A->B C Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatibles B->C D Emergency Response - Follow first-aid for exposure - Use spill kit for spills B->D E Disposal - Dispose via licensed service - Follow all regulations C->E

Caption: A stepwise workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Boc-3-propylpiperazine
Reactant of Route 2
(R)-1-Boc-3-propylpiperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。